Mercaptoacetone oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
175137-00-5 |
|---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
N-(1-sulfanylpropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H7NOS/c1-3(2-6)4-5/h5-6H,2H2,1H3 |
InChI Key |
RYOVLPIUSNOGAK-UHFFFAOYSA-N |
SMILES |
CC(=NO)CS |
Canonical SMILES |
CC(=NO)CS |
Synonyms |
Mercaptoacetone oxime |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mercaptoacetone Oxime: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptoacetone oxime, with the chemical formula C₃H₇NOS, is an organic compound featuring both a thiol (-SH) and an oxime (=NOH) functional group. This unique combination suggests a potential for diverse chemical reactivity and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential, though currently underexplored, biological significance.
Chemical Structure and Identification
This compound, systematically named 1-(hydroxyimino)propane-2-thiol, possesses a straightforward molecular structure. The defining features are a propane backbone with an oxime functional group at the second carbon and a thiol group at the first carbon.
Key Identifiers:
-
Chemical Name: 1-(hydroxyimino)propane-2-thiol
-
Molecular Formula: C₃H₇NOS
-
SMILES: CC(=NO)CS
-
PubChem CID: 5159796[1]
-
CAS Number: 175137-00-5
Physicochemical Properties
| Property | This compound | Mercaptoacetone |
| Molecular Weight | 105.159 g/mol | 90.144 g/mol [2] |
| Monoisotopic Mass | 105.02483 Da (calculated)[3] | 90.01393598 Da |
| Melting Point | Data not available | 112 - 114 °C[2] |
| Boiling Point | Data not available | 47 - 49 °C @ 19 mmHg[2] |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Slightly soluble in water[2] |
| Appearance | Data not available | Colorless to pale yellow liquid[2] |
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a standard procedure for the oximation of a ketone can be adapted from general organic chemistry literature. The following protocol is a representative method based on the reaction of mercaptoacetone with hydroxylamine hydrochloride.[1][4][5][6][7]
Materials:
-
Mercaptoacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., sodium carbonate)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve mercaptoacetone (1.0 eq) in methanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.
-
Reaction: Slowly add the aqueous hydroxylamine/base solution to the methanolic solution of mercaptoacetone with stirring at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Perform the extraction three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product may be purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are currently lacking in the scientific literature. However, the known biological activities of related oxime-containing compounds can provide a basis for postulating potential areas of interest for future research.
Oximes are recognized for a variety of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[8] Notably, certain oximes are utilized as reactivators of acetylcholinesterase in the treatment of organophosphate poisoning.
Some studies on other oxime derivatives have suggested an involvement in cell signaling pathways related to apoptosis. For instance, certain aldoximes have been shown to induce apoptosis through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving ERK1/2 and p38. This pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.
Hypothetical Signaling Pathway:
Based on the activity of related compounds, a plausible, though speculative, mechanism of action for this compound could involve the modulation of the MAPK signaling cascade, potentially leading to the induction of apoptosis in susceptible cell types.
Caption: A potential signaling cascade initiated by this compound, leading to apoptosis.
Conclusion and Future Directions
This compound is a chemical entity with a structure that suggests a rich potential for chemical and biological exploration. While current data on its specific properties and activities are limited, this guide provides a foundational understanding based on available information and the known characteristics of related compounds. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and, most importantly, a thorough investigation of its biological effects and mechanism of action. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery or as a functional molecule in other scientific domains.
References
An In-Depth Technical Guide to the Synthesis and Purification of Mercaptoacetone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed method for the synthesis and purification of mercaptoacetone oxime (also known as 1-mercapto-2-propanone oxime). Due to the limited availability of specific published protocols for this compound, this guide outlines a robust procedure derived from established general methods for oxime synthesis, tailored for the unique properties of a mercapto-ketone.
Introduction
This compound is a bifunctional molecule containing both a thiol and an oxime group. This unique combination of functionalities makes it a potentially valuable building block in medicinal chemistry and drug development. The thiol group offers a nucleophilic center and the ability to form disulfide bonds, while the oxime moiety can participate in various chemical transformations, including acting as a precursor to amides via the Beckmann rearrangement or serving as a ligand for metal ions. The synthesis and purification of this compound require careful consideration of the reactivity and potential instability of the thiol group.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via the direct oximation of mercaptoacetone. This reaction involves the condensation of the ketone functionality of mercaptoacetone with hydroxylamine.
Reaction Scheme:
A base is typically added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for the synthesis of simple oximes, with modifications to accommodate the presence of the thiol group.
Materials:
-
Mercaptoacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with hydroxylamine hydrochloride (1.2 equivalents). Methanol (100 mL) is added, and the mixture is stirred under a nitrogen atmosphere until the hydroxylamine hydrochloride is fully dissolved.
-
Base Addition: A solution of sodium bicarbonate (1.5 equivalents) in deionized water (50 mL) is prepared and slowly added to the stirring solution of hydroxylamine hydrochloride through an addition funnel over 15 minutes.
-
Addition of Mercaptoacetone: The reaction mixture is cooled to 0-5 °C using an ice bath. Mercaptoacetone (1.0 equivalent) is then added dropwise via a syringe over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the thiol group.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, the methanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous solution is extracted three times with diethyl ether (3 x 75 mL).
-
Drying and Concentration: The combined organic extracts are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is a suitable method for obtaining high-purity this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Preparation: A glass chromatography column is packed with silica gel using a slurry method with hexane.
-
Loading: The crude this compound is dissolved in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Concentration: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product as a crystalline solid or a viscous oil.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and purification of this compound based on the proposed protocol. Note: This data is hypothetical and serves as a guideline for expected outcomes. Actual results may vary depending on experimental conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Mercaptoacetone | 1.0 g (11.1 mmol) | Starting material |
| Hydroxylamine HCl | 0.92 g (13.3 mmol) | 1.2 equivalents |
| Sodium Bicarbonate | 1.4 g (16.7 mmol) | 1.5 equivalents |
| Reaction Conditions | ||
| Solvent | Methanol/Water | |
| Temperature | 0-5 °C | To control exothermicity and side reactions |
| Reaction Time | 3 hours | Monitored by TLC |
| Yield | ||
| Crude Yield | ~1.1 g | Theoretical yield: 1.16 g |
| Purified Yield | 0.87 g (75%) | After column chromatography |
| Purity | ||
| Purity (by HPLC) | >98% | |
| Characterization | ||
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | To be determined | |
| ¹H NMR, ¹³C NMR, MS | Consistent with expected structure |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide presents a detailed, albeit proposed, methodology for the synthesis and purification of this compound. The outlined protocols are based on well-established chemical principles and are designed to be a valuable resource for researchers in organic synthesis and drug discovery. The successful synthesis of this compound will provide access to a versatile chemical scaffold with potential applications in the development of novel therapeutic agents. It is recommended that small-scale pilot reactions are conducted to optimize the conditions before scaling up the synthesis. Standard laboratory safety precautions should be followed at all times, with particular attention to the handling of the volatile and potentially odorous mercaptoacetone.
Mercaptoacetone oxime CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercaptoacetone oxime, a sulfur-containing ketoxime, presents a unique chemical scaffold with potential applications in various scientific domains. This technical guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates potential synthetic routes and biological activities based on the well-established chemistry of oximes and mercapto compounds. This guide aims to serve as a foundational resource for researchers and professionals interested in exploring the chemistry and potential applications of this intriguing molecule.
Chemical Identity and Properties
This compound, also known as 1-mercapto-2-propanone oxime, is an organic compound containing both a thiol (-SH) and an oxime (-C=NOH) functional group. These functionalities are known to impart specific chemical reactivity and biological activity.
Core Data
| Property | Value | Source |
| CAS Number | 175137-00-5 | Sigma-Aldrich |
| Molecular Formula | C₃H₇NOS | PubChem |
| Molecular Weight | 105.159 g/mol | Sigma-Aldrich |
Potential Synthesis and Reactivity
Proposed Synthetic Pathway
The most plausible route to this compound involves the oximation of its corresponding ketone precursor, mercaptoacetone (1-mercapto-2-propanone). This reaction is a well-established method for the synthesis of oximes.
Mercaptoacetone Oxime: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercaptoacetone oxime is a multifaceted organic compound with potential applications in pharmaceutical research and development. Its unique structure, incorporating a thiol, a ketone, and an oxime functional group, suggests a range of chemical reactivities and biological activities. However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the known and inferred safety data for this compound, detailed handling precautions, and experimental considerations to ensure the safety of laboratory personnel. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide draws upon data from related compounds and general principles of chemical safety for thiols, ketones, and oximes.
Introduction
The dual functionality of this compound presents both opportunities for novel chemical synthesis and challenges in terms of safe handling. The thiol (-SH) group is known for its strong, unpleasant odor and its ability to readily undergo oxidation, while the oxime group can exhibit toxicity. This guide aims to provide a consolidated resource for researchers, enabling them to work with this compound in a safe and controlled manner.
Inferred Hazard Identification and Classification
Based on the functional groups present in this compound (a thiol, a ketone, and an oxime), the following hazards can be inferred. It is crucial to handle this compound as if it possesses all these potential hazards until specific toxicological data becomes available.
Potential GHS Hazard Statements (Inferred):
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
| Property | Mercaptoacetone | Acetone Oxime | This compound (Inferred) |
| Molecular Formula | C3H6OS | C3H7NO | C3H7NOS |
| Molecular Weight | 90.14 g/mol | 73.09 g/mol | 105.17 g/mol |
| Appearance | - | White crystalline solid | Likely a liquid or low-melting solid |
| Odor | Strong, unpleasant (thiol) | Characteristic | Strong, unpleasant (thiol) |
| Boiling Point | - | 135 °C | Likely > 135 °C |
| Flash Point | - | 60 °C | Likely combustible |
| Solubility | - | Soluble in water, ethanol, ether | Likely soluble in organic solvents |
Handling and Storage Precautions
Given the volatile and malodorous nature of thiols, all work with this compound must be conducted in a well-ventilated chemical fume hood.[1][2]
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[1]
-
Bleach Trap: To neutralize the volatile and odorous thiol compounds, the exhaust from the reaction apparatus and any vacuum pumps should be passed through a bleach trap.[1][3] A typical setup involves bubbling the exhaust gas through a vessel containing commercial bleach.[1][3]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin Protection: A lab coat must be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of inhalation despite working in a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.
-
Due to its volatility and odor, consider storing within a secondary container.
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
-
Small Spills: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal. Decontaminate the area with a bleach solution.
-
Large Spills: Evacuate the laboratory and notify the appropriate safety personnel immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
-
All waste containing this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated materials such as gloves, absorbent pads, and pipette tips should also be disposed of as hazardous waste.
-
Glassware that has come into contact with the compound should be rinsed with a bleach solution in the fume hood before standard washing.[3]
Potential Toxicity and Signaling Pathways (Inferred)
Specific toxicological data for this compound is not available. However, based on its constituent functional groups, potential mechanisms of toxicity can be inferred.
-
Thiols: Can interfere with cellular respiration and enzyme function through their interaction with metal ions and disulfide bonds in proteins.
-
Ketones: Some ketones can have narcotic effects at high concentrations and may cause irritation to the eyes, nose, and throat. Certain ketones are known to be neurotoxic.[4]
-
Oximes: Some oximes can be skin sensitizers and may have hematological effects. For example, 2-butanone oxime has been shown to cause methemoglobinemia.[5]
The following diagram illustrates a hypothetical toxicity pathway, highlighting the potential for multi-organ effects.
Caption: Inferred potential toxicity pathways for this compound.
Conclusion
While this compound holds promise as a research chemical, its handling requires a cautious and informed approach. The information presented in this guide, though inferred from related compounds, provides a robust framework for establishing safe laboratory practices. Researchers must adhere to these guidelines to minimize risks and ensure a safe working environment. It is strongly recommended that a comprehensive risk assessment be conducted before commencing any work with this compound.
References
Potential Research Areas for Mercaptoacetone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptoacetone oxime, a bifunctional molecule containing both a thiol (-SH) and an oxime (-NOH) group, represents a largely unexplored chemical entity with significant potential across various scientific disciplines. The inherent reactivity of the thiol group, known for its nucleophilicity and metal-binding capabilities, combined with the versatile chemistry of the oxime moiety, which is prevalent in biologically active compounds and coordination chemistry, positions this compound as a promising candidate for novel applications in medicinal chemistry, materials science, and analytical chemistry.
This technical guide aims to provide a comprehensive overview of potential research areas for this compound, including detailed experimental protocols and hypothesized signaling pathways. Due to the limited availability of direct experimental data on this specific molecule, this guide leverages established knowledge of its constituent functional groups to propose compelling avenues for investigation.
Chemical Properties and Synthesis
This compound is anticipated to be a solid at room temperature, with solubility in water and various organic solvents. The presence of both a weak acid (thiol) and a weak base (oxime) suggests it may exhibit amphoteric properties.
Synthesis of this compound
A plausible synthetic route to this compound involves the condensation of mercaptoacetone with hydroxylamine.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Hydroxylamine Hydrochloride: Dissolve 10.0 g of hydroxylamine hydrochloride in 30 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution in an ice bath. Slowly add a solution of 11.5 g of sodium hydroxide in 30 mL of water, ensuring the temperature remains below 10 °C.
-
Addition of Mercaptoacetone: While maintaining the temperature below 15 °C, add 10.4 g (9.5 mL) of mercaptoacetone dropwise to the reaction mixture with vigorous stirring.
-
Reaction and Crystallization: Continue stirring in the ice bath for 30 minutes after the addition is complete. Allow the mixture to stand at 0-5 °C for 2 hours to facilitate crystallization.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Diagram of Synthesis Workflow
Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.
Characterization Data (Hypothetical)
The following tables summarize the expected quantitative data for the characterization of this compound, based on typical values for similar ketoximes and thiols.
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Characteristic Peaks | Interpretation |
| FT-IR (cm⁻¹) | 3200-3600 (broad), 2550-2600 (weak), 1650-1680 (medium), 930-960 (medium) | O-H stretch (oxime), S-H stretch (thiol), C=N stretch (oxime), N-O stretch (oxime)[1] |
| ¹H NMR (ppm) | 1.9-2.1 (s, 3H), 3.2-3.4 (s, 2H), 1.5-2.0 (t, 1H), 10.0-11.0 (s, 1H) | -CH₃, -CH₂-, -SH, -NOH |
| ¹³C NMR (ppm) | 15-20, 30-35, 155-160 | -CH₃, -CH₂-, C=N |
Table 2: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₃H₇NOS |
| Molecular Weight | 105.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70-80 °C |
| Solubility | Soluble in water, ethanol, DMSO |
Potential Research Areas
The unique combination of a thiol and an oxime group in this compound opens up several exciting research avenues.
Coordination Chemistry and Materials Science
The presence of three potential coordination sites (S, N, and O) makes this compound an excellent candidate as a chelating ligand for a variety of metal ions.[2][3]
-
Novel Metal Complexes: Synthesis and characterization of novel coordination complexes with transition metals (e.g., Cu, Ni, Co, Zn).[4][5] These complexes could exhibit interesting magnetic, electronic, and catalytic properties.
-
Nanoparticle Functionalization: The thiol group can be used to anchor this compound onto the surface of gold or other metal nanoparticles. The exposed oxime functionality could then be used for further chemical modifications or to impart specific biological activities to the nanoparticles.[6]
-
Sensors for Heavy Metals: The strong affinity of the thiol group for heavy metal ions could be exploited in the development of colorimetric or electrochemical sensors for the detection of environmental pollutants like mercury, lead, and cadmium.[7][8]
Diagram of Metal Chelation
Caption: A diagram illustrating the potential bidentate chelation of a metal ion by this compound.
Medicinal Chemistry and Drug Development
Both thiol and oxime functionalities are present in numerous biologically active molecules.
-
Antioxidant and Anti-inflammatory Agent: Thiols are known to be potent antioxidants and can scavenge reactive oxygen species (ROS).[7][9] The anti-inflammatory potential of this compound could be investigated in various in vitro and in vivo models.
-
Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of various enzymes, such as metalloproteinases or cysteine proteases. This suggests that this compound could be a lead compound for the development of novel enzyme inhibitors.
-
Antimicrobial Activity: Oximes have been reported to possess antibacterial and antifungal properties. The combination with a thiol group might lead to synergistic antimicrobial effects.
-
Reactivators of Acetylcholinesterase: Certain oximes are used as antidotes for organophosphate poisoning by reactivating the enzyme acetylcholinesterase.[1] It would be worthwhile to investigate if this compound exhibits similar activity.
Diagram of a Hypothetical Signaling Pathway
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. Metal-Involving Synthesis and Reactions of Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. exhibit.xavier.edu [exhibit.xavier.edu]
- 6. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 8. longdom.org [longdom.org]
- 9. Thiol Compounds and Inflammation [imrpress.com]
Navigating the Niche: A Technical Guide to Sourcing Mercaptoacetone Oxime for Research Applications
For Immediate Release
For researchers, scientists, and professionals in drug development, the accessibility of specialized chemical reagents is a critical determinant of experimental success and project timelines. This technical guide provides an in-depth overview of the commercial availability and synthesis of Mercaptoacetone oxime (also known as 1-Mercapto-propan-2-one oxime), a niche yet potentially valuable compound in various research domains. Due to its limited commercial presence, this guide also furnishes a detailed, generalized synthesis protocol to empower research teams with the capability for in-house production.
Commercial Supplier Landscape
Direct commercial suppliers of research-grade this compound are sparse, indicating its status as a rare or custom-synthesis chemical. Presently, two main vendors list the compound, albeit with limited product characterization.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Catalog Number | Available Quantity | Price (USD) | Notes |
| --INVALID-LINK-- | 1-MERCAPTO-PROPAN-2-ONE OXIME AldrichCPR | 175137-00-5 | R262161 | 50 mg | $121.00 | Product is supplied without analytical data; buyer assumes responsibility for confirming identity and purity.[1][2] |
| --INVALID-LINK-- | 1-MERCAPTO-PROPAN-2-ONE OXIME | 175137-00-5 | R262161 | 50 mg | Not listed | Listed as a discovery chemistry product.[3] |
The data underscores the specialized nature of this compound. Researchers sourcing this compound commercially should be prepared to conduct thorough in-house quality control and characterization upon receipt.
In-House Synthesis: A Practical Alternative
Given the limited commercial availability and the absence of supplier-provided analytical data, in-house synthesis presents a viable and often necessary alternative for obtaining this compound. The following section details a generalized experimental protocol for the oximation of a ketone, adapted for the synthesis of this compound from its precursor, Mercaptoacetone.
Synthesis Workflow
Experimental Protocol
The following protocol is a standard method for the synthesis of oximes from ketones and should be adaptable for the preparation of this compound. Researchers should note that optimization of reaction conditions may be necessary.
Table 2: Generalized Synthesis Protocol for this compound
| Step | Procedure | Details |
| 1. Reactant Preparation | Dissolve Mercaptoacetone (1.0 eq) in a suitable solvent such as aqueous ethanol. | The use of a co-solvent system (e.g., ethanol and water) is common to ensure solubility of both the ketone and the hydroxylamine salt. |
| 2. Reagent Addition | To the stirred solution of Mercaptoacetone, add Hydroxylamine hydrochloride (1.1-1.5 eq) followed by a mild base such as Sodium Acetate or Pyridine (1.1-1.5 eq). | The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which is the active nucleophile. |
| 3. Reaction | Stir the reaction mixture at room temperature. | Reaction times can vary from a few hours to overnight. Gentle heating may be applied to accelerate the reaction if necessary, but this should be done with caution due to the potential for side reactions with the thiol group. |
| 4. Monitoring | Monitor the progress of the reaction by Thin Layer Chromatography (TLC). | A suitable eluent system should be developed to distinguish the starting material (Mercaptoacetone) from the product (this compound). |
| 5. Work-up | Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). | The organic layers are then combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). |
| 6. Purification | The crude product is obtained by removal of the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel or by recrystallization. | The choice of purification method will depend on the physical state and purity of the crude product. |
| 7. Characterization | The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. | This step is critical to ensure the identity and quality of the synthesized this compound. |
Conclusion
For researchers requiring this compound, the procurement landscape necessitates a dual approach. While the compound is commercially available from a limited number of suppliers, the lack of accompanying analytical data places the onus of quality verification on the end-user. Alternatively, the in-house synthesis, guided by the general protocol provided, offers a reliable method for obtaining this specialized reagent. By understanding both the commercial availability and the synthetic route, researchers can make informed decisions to best support their scientific endeavors.
References
Mercaptoacetone Oxime: A Technical Guide to Its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mercaptoacetone oxime, a sulfur-containing ketoxime, presents a unique molecular scaffold of interest in various chemical and pharmaceutical research domains. Despite its potential utility, a comprehensive historical account of its discovery and specific, documented synthesis methods are notably absent from the scientific literature. This technical guide addresses this information gap by providing a detailed, inferred synthesis protocol based on well-established chemical principles for oxime formation. Furthermore, it summarizes the known properties of its precursor, mercaptoacetone, and outlines a logical workflow for its preparation and characterization. This document serves as a foundational resource for researchers intending to synthesize and utilize this compound in their work.
Discovery and Historical Context
There is a significant lack of specific information in the published scientific literature regarding the discovery and historical synthesis of this compound. Unlike its simpler analog, acetone oxime, which was first prepared by Victor Meyer and Alois Janny in 1882, the history of this compound is not well-documented.[1][2] Chemical suppliers classify it as a rare chemical, with some explicitly stating that they do not provide analytical data for the compound, suggesting it is not widely synthesized or studied. The synthesis of this compound is therefore presumed to follow the general and well-established method for oxime formation from ketones.
Proposed Synthesis Methodology
The most probable and historically consistent method for the synthesis of this compound is the condensation reaction of mercaptoacetone with hydroxylamine. This reaction is analogous to the synthesis of numerous other ketoximes.[3][4]
Reaction Principle
The synthesis involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of mercaptoacetone, followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in a suitable solvent and may be facilitated by a mild base to neutralize the acid salt of hydroxylamine.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Inferred)
This protocol is adapted from established procedures for the synthesis of acetone oxime and should be considered a starting point for the synthesis of this compound.[3]
Materials:
-
Mercaptoacetone (1-mercapto-2-propanone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)
-
Deionized water
-
Ethanol (or other suitable solvent)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in deionized water.
-
Neutralization: To the hydroxylamine hydrochloride solution, add an equimolar amount of a base (e.g., sodium hydroxide or sodium acetate) to liberate the free hydroxylamine. This step should be performed at a controlled temperature, typically with cooling in an ice bath.
-
Reaction with Mercaptoacetone: While maintaining the temperature of the hydroxylamine solution, slowly add mercaptoacetone dropwise with continuous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (mercaptoacetone).
-
Work-up:
-
Once the reaction is complete, the mixture is transferred to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude this compound may be purified by recrystallization or column chromatography.
-
Caption: Experimental workflow for the proposed synthesis of this compound.
Quantitative Data
Due to the scarcity of published research on this compound, there is no available quantitative data such as reaction yields, spectroscopic data (NMR, IR, MS), or physical properties (melting point, boiling point) in the public domain. The following tables present the known properties of the precursor, mercaptoacetone, and the closely related acetone oxime for reference.
Table 1: Physical and Chemical Properties of Mercaptoacetone
| Property | Value |
| Molecular Formula | C₃H₆OS |
| Molecular Weight | 90.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 133-134 °C at 760 mmHg |
| Flash Point | 34.4 °C |
| Solubility | Slightly soluble in water; soluble in alcohol and oils |
Table 2: Physical and Chemical Properties of Acetone Oxime
| Property | Value |
| Molecular Formula | C₃H₇NO |
| Molecular Weight | 73.09 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 60-63 °C |
| Boiling Point | 135 °C |
| Solubility | Soluble in water, ethanol, ether |
Considerations for Synthesis and Handling
-
Stability of Mercaptoacetone: Thiols are susceptible to oxidation, which can lead to the formation of disulfides. It is advisable to handle mercaptoacetone under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Reaction Conditions: The oximation reaction is generally robust. However, optimizing the pH and temperature may be necessary to achieve good yields and minimize side product formation.
-
Purification: The presence of the polar thiol and oxime functional groups may require specific chromatographic conditions for effective purification.
-
Characterization: Upon successful synthesis, it is crucial to thoroughly characterize the product using modern analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity, as this data is currently lacking in the literature.
Conclusion
While the historical discovery of this compound remains obscure, its synthesis can be confidently approached through the well-established reaction of mercaptoacetone with hydroxylamine. This guide provides a detailed, albeit inferred, experimental protocol to enable researchers to prepare this compound. The lack of existing data underscores the opportunity for novel research in characterizing this molecule and exploring its potential applications in medicinal chemistry and other scientific fields. The provided workflows and data for related compounds offer a solid foundation for such endeavors.
References
Methodological & Application
The Versatility of Mercaptoacetone Oxime in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercaptoacetone oxime is a bifunctional molecule possessing both a nucleophilic thiol group and a reactive oxime moiety. This unique structural combination makes it a valuable, yet underexplored, building block in organic synthesis, particularly for the construction of sulfur and nitrogen-containing heterocyclic systems. This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of substituted thiazoles and thiadiazines, compound classes of significant interest in medicinal chemistry and drug development. The methodologies presented are based on established reactivity principles of related compounds and are intended to serve as a foundational guide for further research and optimization.
Introduction
Oximes are a well-established class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of functional groups and heterocyclic scaffolds.[1][2] Their utility stems from the reactivity of the C=N-OH group, which can participate in various transformations, including Beckmann rearrangements, reductions to amines, and cyclization reactions.[3][4] On the other hand, molecules containing a mercapto group are crucial for the synthesis of sulfur-containing heterocycles, which are prominent in many biologically active compounds.
This compound combines these two reactive functionalities, offering a unique platform for the synthesis of diverse heterocyclic structures. This document outlines the potential applications of this compound as a precursor for the synthesis of thiazole and thiadiazine derivatives, which are core structures in numerous pharmaceutical agents. While specific literature on the reactions of this compound is limited, the protocols and reaction pathways described herein are based on analogous and well-documented transformations of similar substrates.
Synthesis of this compound
The preparation of this compound can be envisioned through a two-step sequence starting from the readily available precursor, mercaptoacetone.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reaction Setup: To a solution of mercaptoacetone (1.0 eq) in ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq).
-
Basification: Cool the mixture to 0-5 °C in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with dilute HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Heterocyclic Synthesis
Synthesis of 2-Substituted-4-methylthiazoles
This compound can serve as a key precursor to 2-amino-4-methylthiazole, which can be further functionalized. A plausible approach involves a Hantzsch-like thiazole synthesis.
Caption: Proposed synthesis of 2-amino-4-methylthiazole.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole (Proposed)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Reagent Addition: Add cyanogen bromide (1.1 eq) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Illustrative Data for Thiazole Synthesis
The following table presents hypothetical data for the proposed synthesis of various 2-substituted-4-methylthiazoles. Note: This data is for illustrative purposes only and has not been experimentally validated.
| Entry | R-X Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Cyanogen bromide | 14 | 25 | 75 |
| 2 | Phenyl isothiocyanate | 8 | 60 | 82 |
| 3 | Chloroacetonitrile | 10 | 50 | 68 |
Synthesis of 1,2,4-Thiadiazine Derivatives
The reaction of this compound with nitriles in the presence of a strong acid could potentially lead to the formation of 1,2,4-thiadiazine derivatives through a cyclization pathway.
Caption: Proposed synthesis of 1,2,4-thiadiazine derivatives.
Experimental Protocol: Synthesis of 3-Substituted-5-methyl-6H-1,2,4-thiadiazines (Proposed)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, add a solution of this compound (1.0 eq) in an anhydrous solvent like dioxane.
-
Reagent Addition: Add the nitrile (1.1 eq) to the solution.
-
Acid Catalysis: Cool the mixture to 0 °C and add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 6-8 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with a suitable organic solvent, dry the organic phase, and concentrate. Purify the crude product by column chromatography.
Illustrative Data for Thiadiazine Synthesis
The following table presents hypothetical data for the proposed synthesis of various 3-substituted-5-methyl-6H-1,2,4-thiadiazines. Note: This data is for illustrative purposes only and has not been experimentally validated.
| Entry | Nitrile (R-CN) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetonitrile | 8 | 60 | 65 |
| 2 | Benzonitrile | 6 | 60 | 78 |
| 3 | Acrylonitrile | 10 | 50 | 55 |
Safety and Handling
Mercaptoacetone and its derivatives are expected to be odorous and potentially toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This compound represents a promising yet underutilized starting material for the synthesis of valuable heterocyclic compounds. The proposed protocols for the synthesis of thiazole and thiadiazine derivatives provide a solid foundation for researchers to explore the synthetic utility of this bifunctional molecule. Further investigation and optimization of these reactions are encouraged to fully unlock the potential of this compound in organic synthesis and drug discovery.
References
Mercaptoacetone Oxime as a Ligand in Coordination Chemistry: Application Notes and Protocols
Introduction to Oxime Ligands in Coordination Chemistry
Oximes (RR'C=NOH) are a versatile class of ligands in coordination chemistry, capable of coordinating to metal ions in various ways.[1][2] The presence of both a nitrogen atom with a lone pair of electrons and an oxygen atom on the hydroxyl group allows for multiple binding modes, including monodentate coordination through the nitrogen or oxygen atom, and bidentate chelation.[1][2] The coordination chemistry of oxime-containing ligands is of significant interest due to the diverse structural and electronic properties of their metal complexes, which have found applications in catalysis, materials science, and medicine.[3][4][5]
Mercaptoacetone oxime introduces a sulfur donor atom in addition to the oxime functionality, making it a potentially multidentate ligand with the capacity to form stable chelate complexes with a variety of transition metals. The presence of a soft donor like sulfur alongside the borderline nitrogen and hard oxygen donors of the oxime group suggests a rich and varied coordination chemistry.
Synthesis of this compound and its Metal Complexes
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be extrapolated from standard oximation reactions and the chemistry of related mercapto-ketones.
Postulated Synthesis of this compound
A plausible synthetic route to this compound would involve the reaction of mercaptoacetone with hydroxylamine hydrochloride in the presence of a suitable base to neutralize the HCl released during the reaction.
Experimental Protocol (Hypothetical):
-
Materials: 1-Mercapto-2-propanone (mercaptoacetone)[6], hydroxylamine hydrochloride, sodium acetate (or other suitable base), ethanol, water.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride in a minimal amount of water or an alcohol/water mixture.
-
Add a stoichiometric equivalent of a base (e.g., sodium acetate) to the hydroxylamine hydrochloride solution to generate free hydroxylamine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of mercaptoacetone in ethanol to the cooled hydroxylamine solution with constant stirring.
-
Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product may be isolated by extraction with a suitable organic solvent.
-
The crude product can be purified by column chromatography or recrystallization.
-
Note: The thiol group (-SH) is susceptible to oxidation, so it may be necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
General Synthesis of Transition Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent.[7][8]
Experimental Protocol (General):
-
Materials: this compound, metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂), ethanol or methanol.
-
Procedure:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
The reaction mixture may be heated to reflux for a period to ensure complete complexation.
-
The resulting metal complex, which may precipitate out of solution, can be collected by filtration, washed with the solvent, and dried.
-
If the complex is soluble, it can be isolated by solvent evaporation and purified by recrystallization.
-
Characterization of this compound and its Complexes
A combination of spectroscopic and analytical techniques would be essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
| Technique | Expected Information for this compound | Expected Information for Metal Complexes |
| FT-IR Spectroscopy | Characteristic bands for O-H (hydroxyl), C=N (oxime), and S-H (thiol) stretching.[9] | Shift in the C=N stretching frequency upon coordination to the metal ion. Disappearance or shift of the S-H band if the thiol group is deprotonated and coordinated. Appearance of new bands corresponding to M-N, M-O, and M-S vibrations.[9] |
| ¹H NMR Spectroscopy | Resonances for the methyl protons, methylene protons, and the hydroxyl proton of the oxime. The chemical shift of the thiol proton would also be observed. | Shifts in the ligand proton resonances upon coordination. Broadening of peaks may occur for paramagnetic complexes. |
| ¹³C NMR Spectroscopy | Signals for the methyl, methylene, and the C=N carbon atoms. | Shifts in the ligand carbon resonances upon complexation. |
| Mass Spectrometry | Determination of the molecular weight of the ligand. | Determination of the molecular weight of the complex and information on its stoichiometry. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N, S, O) of the ligand. | Determination of the metal-to-ligand ratio in the complex. |
| UV-Vis Spectroscopy | Electronic transitions within the ligand molecule. | Ligand-to-metal or metal-to-ligand charge transfer bands, and d-d transitions for transition metal complexes, providing information on the coordination geometry.[9] |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of the ligand. | Precise determination of bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.[10] |
Potential Applications in Drug Development
While no specific studies on the pharmacological applications of this compound complexes were identified, the broader classes of oxime and sulfur-containing ligands have shown promise in medicinal chemistry.[11][12]
-
Antimicrobial and Antifungal Activity: Many metal complexes of oxime and thiol-containing ligands exhibit significant antimicrobial and antifungal properties.[13][14] The chelation of the metal ion can enhance the biological activity of the organic ligand.
-
Anticancer Activity: Some transition metal complexes have been investigated as potential anticancer agents.[3][4] The mechanism of action often involves interaction with DNA or inhibition of key enzymes.
-
Enzyme Inhibition: The ability of the thiol group and the oxime moiety to coordinate to metal ions in metalloenzymes suggests that this compound complexes could be designed as enzyme inhibitors.[15]
Experimental Workflows and Logical Relationships
To embark on the study of this compound as a ligand, a logical workflow would be necessary.
Caption: A logical workflow for the synthesis, characterization, and application of this compound metal complexes.
Conclusion
The exploration of this compound as a ligand in coordination chemistry presents an open and promising area of research. Based on the known reactivity of related oxime and thiol-containing ligands, it is anticipated that this compound will form stable and structurally diverse complexes with a range of metal ions. The potential for this ligand to exhibit interesting biological activities warrants further investigation, which could lead to the development of novel therapeutic agents. The protocols and characterization methods outlined in this document, though generalized, provide a solid starting point for researchers interested in this unexplored ligand. Future work should focus on the definitive synthesis and isolation of this compound, followed by a systematic investigation of its coordination behavior with various transition metals and a thorough evaluation of the biological properties of the resulting complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mercaptoacetone [webbook.nist.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. staff.najah.edu [staff.najah.edu]
- 11. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iipseries.org [iipseries.org]
- 13. kjscollege.com [kjscollege.com]
- 14. Qualitative and Quantitative Analysis of Metal Complexes of Schiff Bases Containing Medicinally Important Amino Compounds : Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Mercaptoacetone Oxime in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptoacetone oxime is a promising chelating agent for the colorimetric detection of various metal ions. Its structure, featuring both a thiol (-SH) and an oxime (=N-OH) group, allows for the formation of stable, colored complexes with transition metal ions. This property makes it a valuable tool for quantitative analysis in diverse fields, including environmental monitoring, industrial process control, and pharmaceutical research. These application notes provide a comprehensive overview and a general protocol for the utilization of this compound in the spectrophotometric determination of metal ions.
Principle of Metal Ion Detection
The detection of metal ions using this compound is based on the principles of colorimetric analysis. In solution, this compound reacts with specific metal ions to form a colored metal-ligand complex. The intensity of the color produced is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert Law. By measuring the absorbance of the solution at a specific wavelength using a spectrophotometer, the concentration of the unknown metal ion can be determined by referencing a calibration curve prepared from standard solutions.
Synthesis of this compound (General Approach)
A general synthesis for oximes involves the condensation reaction of a ketone or aldehyde with hydroxylamine. For mercaptoacetone, the synthesis would likely involve the reaction of mercaptoacetone with hydroxylamine hydrochloride in the presence of a weak base to neutralize the liberated HCl.
Reaction:
HS-CH₂-C(=O)-CH₃ + NH₂OH·HCl → HS-CH₂-C(=NOH)-CH₃ + HCl + H₂O
Note: This is a generalized synthetic route. The specific reaction conditions, such as solvent, temperature, and purification methods, would need to be optimized.
Experimental Protocols
This section outlines a general protocol for the spectrophotometric determination of metal ions using this compound. It is crucial to note that specific parameters such as pH, reagent concentration, and wavelength of maximum absorbance (λmax) must be optimized for each metal ion of interest.
Preparation of Reagents
-
Standard Metal Ion Solutions (e.g., 1000 ppm): Prepare stock solutions by dissolving a precise weight of a high-purity metal salt in deionized water or a suitable dilute acid to prevent hydrolysis. For example, to prepare a standard nickel(II) solution, dissolve a calculated amount of ammonium nickel(II) sulfate hexahydrate in deionized water.
-
This compound Solution (e.g., 0.1% w/v): Prepare the reagent solution by dissolving a known weight of synthesized and purified this compound in a suitable organic solvent, such as ethanol or methanol, as many oxime-based reagents have limited solubility in water.[1]
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, or ammonia buffers) to control the pH of the reaction mixture. The optimal pH for complex formation varies depending on the metal ion.[2][3][4]
Determination of Optimal Wavelength (λmax)
-
To a fixed amount of a standard metal ion solution, add an excess of the this compound solution and the appropriate buffer to achieve the desired pH.
-
Allow sufficient time for the color to develop fully.
-
Scan the absorbance of the resulting colored solution over a range of wavelengths (e.g., 350-800 nm) using a spectrophotometer.
-
The wavelength at which the maximum absorbance is observed is the λmax for the specific metal-mercaptoacetone oxime complex. All subsequent absorbance measurements for that metal ion should be performed at this wavelength.[5]
Construction of a Calibration Curve
-
Prepare a series of standard solutions of the metal ion by accurately diluting the stock solution to cover a range of concentrations.
-
To each standard solution in a volumetric flask, add the optimized amounts of buffer and this compound solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for the optimized time.
-
Measure the absorbance of each standard solution at the predetermined λmax against a reagent blank (containing all components except the metal ion).
-
Plot a graph of absorbance versus the concentration of the metal ion. This graph is the calibration curve and should be linear in the desired concentration range.
Analysis of an Unknown Sample
-
Take a known volume of the sample solution containing the metal ion of interest.
-
Treat the sample in the same manner as the standard solutions, adding the buffer and this compound solution.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the metal ion in the sample by interpolating the absorbance value on the calibration curve.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Optimal Conditions for Metal Ion Detection
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) | Detection Limit (ppm) |
| Metal Ion 1 | Value | Value | Value | Value | Value |
| Metal Ion 2 | Value | Value | Value | Value | Value |
| Metal Ion 3 | Value | Value | Value | Value | Value |
| (Note: These values need to be determined experimentally for this compound) |
Table 2: Calibration Data for a Specific Metal Ion (Example)
| Concentration (ppm) | Absorbance at λmax |
| Standard 1 | Value |
| Standard 2 | Value |
| Standard 3 | Value |
| Standard 4 | Value |
| Standard 5 | Value |
| Unknown Sample | Value |
Visualizations
Signaling Pathway of Metal Ion Detection
Caption: Signaling pathway for metal ion detection.
Experimental Workflow for Spectrophotometric Analysis
Caption: Experimental workflow for spectrophotometric metal ion analysis.
Conclusion
This compound holds significant potential as a chromogenic reagent for the quantitative determination of metal ions. The protocols outlined in these application notes provide a foundational framework for researchers to develop specific and sensitive analytical methods. Successful implementation will require careful optimization of experimental parameters for each metal ion of interest. The combination of its chelating ability and the simplicity of spectrophotometric detection makes this compound a valuable addition to the analytical chemist's toolkit.
References
The Versatile Role of Mercaptoacetone Oxime in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Mercaptoacetone oxime is a bifunctional molecule possessing both a nucleophilic thiol group and an oxime moiety. This unique structural arrangement makes it a promising, albeit currently underutilized, building block for the synthesis of a variety of heterocyclic compounds. The presence of both sulfur and nitrogen functionalities allows for diverse cyclization strategies, offering potential routes to novel thiazoles, thiazines, and other related heterocyclic systems that are of significant interest in medicinal chemistry and drug development.
While specific, documented applications of this compound in heterocyclic synthesis are not widely reported in readily available literature, its chemical nature suggests its utility in well-established synthetic methodologies. This document outlines potential applications and provides generalized protocols based on analogous reactions, serving as a foundational guide for researchers looking to explore the synthetic potential of this versatile starting material.
I. Synthesis of 4-Methylthiazole Derivatives
The inherent structure of this compound makes it an ideal candidate for the Hantzsch thiazole synthesis and its variations. The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In a plausible adaptation, this compound can serve as the sulfur-containing component, reacting with a suitable electrophile to construct the thiazole ring.
Logical Workflow for Thiazole Synthesis
Caption: Proposed workflow for the synthesis of 4-methylthiazoles.
Application Note:
The reaction is anticipated to proceed via initial S-alkylation of the this compound with an α-haloketone, followed by intramolecular cyclization of the intermediate. The oxime nitrogen would attack the carbonyl carbon of the former α-haloketone, and subsequent dehydration would lead to the aromatic thiazole ring. The methyl group at the 4-position of the resulting thiazole originates from the acetone backbone of the starting material. This approach offers a straightforward route to 4-methyl-2-substituted-thiazoles, a common scaffold in pharmacologically active molecules.
General Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base (1.1 eq.) such as sodium bicarbonate or triethylamine.
-
Addition of Electrophile: To this mixture, add the desired α-haloketone (e.g., phenacyl bromide, chloroacetone) (1.0 eq.) portion-wise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-methylthiazole derivative.
| Parameter | Value/Range |
| This compound | 1.0 eq. |
| α-Haloketone | 1.0 eq. |
| Base | 1.1 eq. |
| Solvent | Ethanol, DMF |
| Temperature | 25 - 80 °C |
| Reaction Time | 2 - 24 h (TLC monitored) |
| Expected Yield | Moderate to Good |
Table 1: Generalized Reaction Conditions for the Synthesis of 4-Methylthiazoles.
II. Synthesis of Dihydro-1,4-Thiazine Derivatives
The bifunctional nature of this compound also allows for its potential use in the synthesis of six-membered heterocyclic rings like 1,4-thiazines. By reacting with a molecule containing two electrophilic centers, a cyclocondensation reaction can be envisioned.
Logical Workflow for Dihydro-1,4-Thiazine Synthesis
Caption: Proposed workflow for dihydro-1,4-thiazine synthesis.
Application Note:
The synthesis of dihydro-1,4-thiazines could potentially be achieved through two main pathways. The first involves a Michael addition of the thiol group of this compound to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization of the oxime nitrogen onto the carbonyl group. A second approach could involve the reaction with a 1,2-dihaloethane, where sequential S-alkylation and N-alkylation would lead to the saturated 1,4-thiazine ring system. These strategies would provide access to novel thiazine scaffolds for biological screening.
General Experimental Protocol (Michael Addition Route):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or methanol.
-
Base Addition: Add a catalytic amount of a suitable base (e.g., sodium methoxide, DBU) to generate the thiolate.
-
Michael Acceptor Addition: Slowly add the α,β-unsaturated carbonyl compound (1.0 eq.) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitored by TLC).
-
Cyclization: Depending on the reactivity of the intermediate, cyclization may occur spontaneously or require heating or the addition of a catalyst.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via column chromatography.
| Parameter | Value/Range |
| This compound | 1.0 eq. |
| α,β-Unsaturated Carbonyl | 1.0 eq. |
| Base | Catalytic to 1.1 eq. |
| Solvent | THF, Methanol, Acetonitrile |
| Temperature | 0 °C to reflux |
| Reaction Time | 4 - 48 h (TLC monitored) |
| Expected Yield | Substrate dependent |
Table 2: Generalized Reaction Conditions for Dihydro-1,4-Thiazine Synthesis.
Conclusion
This compound holds significant potential as a versatile building block for the synthesis of various heterocyclic compounds, particularly thiazoles and thiazines. The protocols and workflows outlined in this document are based on established chemical principles and are intended to serve as a starting point for further investigation. Researchers and scientists in the field of drug discovery are encouraged to explore the reactivity of this compound to unlock new avenues for the development of novel and potent therapeutic agents. Further experimental validation is necessary to establish the optimal reaction conditions and scope of these proposed transformations.
Application Notes and Protocols for Mercaptoacetone Oxime Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental setup for reactions involving oximes, with a focus on providing a foundational understanding for researchers interested in Mercaptoacetone oxime. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents generalized protocols and data for analogous ketoximes. These methodologies can serve as a starting point for the development of specific procedures for this compound.
Synthesis of Ketoximes: A General Protocol
The most common method for the synthesis of ketoximes is the condensation reaction between a ketone and hydroxylamine, typically in the presence of a base.[1][2] The following protocol is a generalized procedure that can be adapted for the synthesis of this compound from mercaptoacetone and hydroxylamine.
Experimental Protocol: General Ketoxime Synthesis
Materials:
-
Ketone (e.g., Mercaptoacetone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., Sodium hydroxide, Sodium carbonate, or Pyridine)[3][4]
-
Solvent (e.g., Water, Ethanol, or a mixture)[3]
-
Ultrasonic bath (for ultrasound-assisted synthesis)[3]
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure (Solution-Phase Synthesis):
-
Dissolve the ketone (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (1.1-1.5 equivalents) in water or a suitable solvent.[3]
-
Slowly add the hydroxylamine/base solution to the stirred ketone solution at room temperature.
-
The reaction mixture may be stirred at room temperature or gently heated (e.g., to 60 °C) to facilitate the reaction.[3]
-
Monitor the progress of the reaction by TLC until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude oxime can be purified by recrystallization or column chromatography.
Alternative Green Synthesis Methods:
-
Mechanochemical Synthesis: The ketone, hydroxylamine hydrochloride, and a solid base (e.g., crushed sodium hydroxide) can be ground together in a mortar and pestle with a few drops of a solvent like methanol.[1][5] This method is often faster and avoids the use of large volumes of solvent.[1]
-
Ultrasound-Assisted Synthesis: The reaction can be carried out in an ultrasonic bath, which can lead to higher yields and shorter reaction times.[3]
Quantitative Data for Ketoxime Synthesis
The following table summarizes representative yields for the synthesis of various ketoximes from the literature. This data can provide an expectation for the efficiency of oximation reactions under different conditions.
| Ketone Precursor | Reaction Conditions | Yield (%) | Reference |
| 4-Acetylbenzonitrile | Mechanochemical grinding with NH₂OH·HCl and NaOH | 97-99 | [1] |
| 4-Hydroxyacetophenone | Mechanochemical grinding with NH₂OH·HCl and NaOH | 95 | [1] |
| Acetophenone | Ultrasound irradiation with NH₂OH·HCl and K₂CO₃ in water/ethanol | 95 | [3] |
| Cyclohexanone | Ultrasound irradiation with NH₂OH·HCl and K₂CO₃ in water | 98 | [3] |
| 2-Pentanone | Mechanochemical grinding with NH₂OH·HCl and NaOH | Not specified | [5] |
Characterization of Oximes
The synthesized oximes should be characterized to confirm their identity and purity.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Oximes exhibit characteristic absorption bands for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the oxime. The proton of the oxime hydroxyl group typically appears as a broad singlet in the ¹H NMR spectrum.[5]
-
-
Physical Properties: The melting point of a solid oxime is a good indicator of its purity.[1]
Key Reactions of Oximes
Oximes are versatile intermediates in organic synthesis. The presence of a mercapto group in this compound may influence the outcome of these reactions.
Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction of ketoximes, where they rearrange to form amides under acidic conditions.[6]
General Reaction Scheme:
Experimental Protocol (General):
-
The oxime is treated with a strong acid such as sulfuric acid, polyphosphoric acid, or a Lewis acid.[6]
-
The reaction is often heated to facilitate the rearrangement.
-
The resulting amide is then isolated and purified.
Reduction to Amines
Oximes can be reduced to primary amines using various reducing agents.[2]
General Reaction Scheme:
Common Reducing Agents:
Relevance in Drug Development
Oximes are a significant class of compounds in medicinal chemistry and drug development.[7]
-
Antidotes for Organophosphate Poisoning: Certain oximes can reactivate acetylcholinesterase that has been inhibited by organophosphates, which are found in some pesticides and nerve agents.[8]
-
Antibacterial Agents: The oxime functional group is present in several cephalosporin antibiotics, where it can enhance their stability against β-lactamases.[7]
-
Other Biological Activities: Oximes have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[7]
The unique structure of this compound, containing both an oxime and a thiol group, makes it an interesting candidate for further investigation in drug discovery. The thiol group could potentially interact with biological targets through disulfide bond formation or metal chelation.
Visualizing Experimental Workflows
General Workflow for Ketoxime Synthesis and Reaction
Caption: General workflow for the synthesis and subsequent reaction of ketoximes.
Potential Role of this compound in a Biological Context
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. ajol.info [ajol.info]
- 4. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for enhanced bioavailability of oxime reactivators in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mercaptoacetone Analysis by GC-MS Following Oxime Derivatization
Abstract
This application note details a robust and sensitive method for the quantitative analysis of mercaptoacetone in various matrices using gas chromatography-mass spectrometry (GC-MS) following a two-step derivatization procedure. Mercaptoacetone, a molecule containing both a reactive ketone and a thiol group, requires derivatization to improve its volatility and chromatographic behavior. The described protocol involves an initial methoximation of the keto group, followed by silylation of the thiol group. This dual derivatization approach enhances thermal stability, reduces polarity, and yields a derivative with excellent peak shape and mass spectrometric characteristics, enabling low-level detection and accurate quantification. This method is particularly relevant for researchers in drug development, metabolomics, and environmental analysis where the determination of low-molecular-weight sulfur-containing compounds is crucial.
Introduction
Mercaptoacetone (1-mercapto-2-propanone) is a bifunctional organic compound that can be challenging to analyze directly by gas chromatography due to its polarity and potential for thermal degradation.[1][2] The presence of both a ketone and a thiol functional group necessitates a comprehensive derivatization strategy to block these active sites.[3][4] Oxime formation is a well-established technique for the derivatization of carbonyl compounds, such as ketones and aldehydes, prior to GC-MS analysis.[5][6] This process, typically using reagents like methoxyamine hydrochloride (MeOx), converts the carbonyl group into a more stable and volatile oxime ether.[3] This prevents tautomerization and the formation of multiple derivatives.[3]
Following methoximation, the thiol group (-SH) still requires derivatization to reduce its polarity and improve peak shape. Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method for derivatizing compounds with active hydrogens, including thiols.[4] This two-step approach of methoximation followed by silylation ensures that both functional groups of mercaptoacetone are derivatized, leading to a single, stable derivative suitable for GC-MS analysis.[3]
Experimental Workflow
A generalized workflow for the derivatization and analysis of mercaptoacetone is presented below. This workflow ensures the sample is appropriately prepared for reproducible and accurate GC-MS analysis.
Caption: Experimental workflow for mercaptoacetone analysis.
Derivatization Reaction Pathway
The derivatization of mercaptoacetone proceeds in two sequential steps. First, the ketone functional group reacts with methoxyamine to form a methoxime. Subsequently, the thiol group is silylated to form a trimethylsilyl ether.
Caption: Two-step derivatization of mercaptoacetone.
Detailed Protocol
Materials and Reagents:
-
Mercaptoacetone standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as catalyst (optional)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as catalyst (optional)
-
Solvent for sample extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts
-
Heating block or incubator
Protocol:
-
Sample Preparation and Extraction:
-
For liquid samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent. For solid samples, perform a solid-phase extraction (SPE) or other appropriate extraction method.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer a known volume of the extract to a clean GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all residual water as it can interfere with the silylation reaction.
-
-
Step 1: Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue in the GC vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 60 minutes in a heating block or incubator.[3]
-
-
Step 2: Silylation:
-
After the methoximation reaction, cool the vial to room temperature.
-
Add 80 µL of MSTFA (or BSTFA) to the vial. The addition of 1% TMCS can catalyze the reaction for sterically hindered thiols, though it may not be necessary for mercaptoacetone.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 30 minutes.[3]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Recommended GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-400 |
Quantitative Data Summary
| Analyte Class | Derivatization Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Keto-acids | MeOx + MSTFA | 0.1 - 1 µM | 0.5 - 5 µM | > 0.99 | Generic Data |
| Thiols | MSTFA | 0.5 - 5 ng/mL | 1 - 10 ng/mL | > 0.995 | Generic Data |
| Steroids (with keto groups) | MeOx + BSTFA | 1 - 10 pg on column | 5 - 25 pg on column | > 0.99 | Generic Data |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) | Incomplete derivatization of the thiol group. | Increase silylation reaction time or temperature. Ensure the sample is completely dry before adding reagents. Consider using a catalyst (TMCS). |
| Multiple peaks for the analyte | Incomplete methoximation leading to tautomers. | Ensure methoxyamine reagent is fresh and the reaction goes to completion. Check for and eliminate any residual water. |
| Low sensitivity | Derivatization inefficiency or sample loss. | Optimize extraction and solvent evaporation steps. Ensure fresh derivatization reagents are used. Check for leaks in the GC-MS system. |
| Contamination peaks | Contaminated reagents, solvents, or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a reagent blank to identify sources of contamination. |
Conclusion
The two-step derivatization protocol involving methoximation and silylation provides a reliable and sensitive method for the GC-MS analysis of mercaptoacetone. This approach effectively addresses the challenges associated with the analysis of this bifunctional compound, enabling its accurate quantification in complex matrices. The detailed protocol and troubleshooting guide provided in this application note should serve as a valuable resource for researchers in various scientific disciplines.
References
- 1. Mercaptoacetone [webbook.nist.gov]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
Application Notes and Protocols for Novel Assays Utilizing Mercaptoacetone Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for novel assays leveraging the unique chemical properties of Mercaptoacetone oxime. The following sections outline potential applications, experimental procedures, and data interpretation for researchers interested in exploring the biological activities of this compound.
Introduction to this compound
This compound is a small molecule featuring two key functional groups: a mercapto (-SH) group and an oxime (-NOH) group. While specific biological activities of this compound are not extensively documented, the known properties of thiols and oximes suggest several potential areas of investigation. Oximes are recognized for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphates and have also been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of a thiol group suggests potential interactions with enzymes and proteins through disulfide bond formation or metal chelation, as well as antioxidant activity.
These application notes propose novel assays to explore these potential activities.
Table of Contents
-
Novel Assay for Acetylcholinesterase Reactivation
-
Screening for Cysteine Protease Inhibition
-
Assessment of Antioxidant Capacity
Novel Assay for Acetylcholinesterase (AChE) Reactivation
This protocol describes an in vitro assay to evaluate the potential of this compound to reactivate acetylcholinesterase (AChE) that has been inhibited by an organophosphate compound.
Data Presentation
Table 1: Hypothetical AChE Reactivation Data for this compound
| Compound | Concentration (µM) | Inhibitor | % AChE Reactivation |
| This compound | 1 | Paraoxon | 15 |
| This compound | 10 | Paraoxon | 45 |
| This compound | 100 | Paraoxon | 85 |
| Pralidoxime (Control) | 100 | Paraoxon | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Paraoxon (or other suitable organophosphate inhibitor)
-
This compound
-
Pralidoxime (positive control)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Protocol:
-
Enzyme Inhibition:
-
Prepare a solution of AChE in PBS.
-
Incubate the AChE solution with paraoxon at a concentration known to cause significant inhibition (e.g., 1 µM) for 30 minutes at room temperature.
-
-
Reactivation Step:
-
To the inhibited enzyme solution, add varying concentrations of this compound (e.g., 1, 10, 100 µM).
-
Include a positive control with Pralidoxime (100 µM) and a negative control with no reactivator.
-
Incubate for 30 minutes at room temperature.
-
-
Activity Measurement (Ellman's Method):
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of reactivation relative to the activity of uninhibited AChE.
-
Workflow Diagram
Caption: Workflow for AChE Reactivation Assay.
Screening for Cysteine Protease Inhibition
This protocol is designed to screen this compound for inhibitory activity against a model cysteine protease, such as papain or a caspase. The assay is based on the cleavage of a fluorogenic substrate.
Data Presentation
Table 2: Hypothetical Cysteine Protease Inhibition Data for this compound
| Compound | Concentration (µM) | Target Enzyme | % Inhibition | IC50 (µM) |
| This compound | 1 | Papain | 20 | 25 |
| This compound | 10 | Papain | 55 | 25 |
| This compound | 50 | Papain | 90 | 25 |
| E-64 (Control) | 1 | Papain | 98 | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol
Materials:
-
Cysteine protease (e.g., Papain)
-
Fluorogenic substrate (e.g., Z-FR-AMC for papain)
-
This compound
-
E-64 (a known cysteine protease inhibitor, as a positive control)
-
Assay buffer (e.g., Tris-HCl with a reducing agent like DTT), pH 7.5
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Enzyme and Compound Preparation:
-
Prepare a solution of the cysteine protease in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Pre-incubation:
-
Add the cysteine protease solution to the wells of the microplate.
-
Add the different concentrations of this compound to the wells.
-
Include a positive control with E-64 and a negative control with buffer only.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Workflow Diagram
Caption: Cysteine Protease Inhibition Assay Workflow.
Assessment of Antioxidant Capacity using DPPH Radical Scavenging Assay
This protocol provides a method to assess the antioxidant potential of this compound by measuring its ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Data Presentation
Table 3: Hypothetical DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % DPPH Scavenging | EC50 (µg/mL) |
| This compound | 10 | 30 | 35 |
| This compound | 25 | 60 | 35 |
| This compound | 50 | 85 | 35 |
| Ascorbic Acid (Control) | 5 | 95 | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
-
Assay Procedure:
-
Add the DPPH solution to each well of the microplate.
-
Add the different concentrations of this compound or ascorbic acid to the wells.
-
Include a control with methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Logical Diagram
Caption: Principle of the DPPH Radical Scavenging Assay.
References
- 1. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The summary on non-reactivation cholinergic properties of oxime reactivators: the interaction with muscarinic and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mercaptoacetone Oxime: A Promising Candidate for Corrosion Inhibition
Application Note and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the investigation of mercaptoacetone oxime as a potential corrosion inhibitor. While extensive experimental data on this specific compound is not yet publicly available, its molecular structure, featuring both a mercapto (-SH) and an oxime (=N-OH) functional group, suggests a strong potential for effective corrosion mitigation on metal surfaces, particularly steel in acidic environments. This document outlines the theoretical basis for its inhibiting properties, proposes detailed experimental workflows for its evaluation, and presents hypothetical data to guide researchers in their investigations.
Introduction
Corrosion is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to protect metallic materials from aggressive environments. Effective organic inhibitors typically contain heteroatoms such as sulfur, nitrogen, and oxygen, which facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier.
This compound possesses key functional groups that are known to contribute to efficient corrosion inhibition:
-
Mercapto Group (-SH): The sulfur atom has a strong affinity for metal surfaces and can form coordinate bonds with vacant d-orbitals of metal atoms, leading to strong adsorption.
-
Oxime Group (=N-OH): The nitrogen and oxygen atoms in the oxime group provide additional sites for adsorption onto the metal surface. The presence of lone pair electrons on these atoms facilitates the formation of a protective film.
This combination of functional groups suggests that this compound could act as a mixed-type inhibitor, suppressing both anodic and cathodic corrosion reactions.
Proposed Mechanism of Inhibition
The corrosion inhibition by this compound is likely achieved through the adsorption of its molecules on the metal surface. This adsorption can occur through:
-
Chemisorption: The sulfur atom of the mercapto group and the nitrogen and oxygen atoms of the oxime group can form coordinate bonds with the metal atoms.
-
Physisorption: In acidic solutions, the oxime nitrogen can be protonated, leading to electrostatic interaction between the positively charged inhibitor molecule and the negatively charged metal surface (due to the adsorption of anions from the acid).
The adsorbed this compound molecules form a protective layer that isolates the metal from the corrosive environment, thereby reducing the corrosion rate.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Protocols
To evaluate the efficacy of this compound as a corrosion inhibitor, the following standard experimental protocols are recommended.
Synthesis of this compound
A potential synthetic route for this compound involves the reaction of mercaptoacetone with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
Mercaptoacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve hydroxylamine hydrochloride in a minimal amount of water.
-
Add a solution of sodium acetate in water to the hydroxylamine hydrochloride solution to liberate free hydroxylamine.
-
In a separate flask, dissolve mercaptoacetone in ethanol.
-
Slowly add the hydroxylamine solution to the mercaptoacetone solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate and the inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (various concentrations)
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR, in mm/year): (8.76 × 10^4 × ΔW) / (A × t × ρ)
-
ΔW = Weight loss (g)
-
A = Area of the coupon (cm²)
-
t = Immersion time (h)
-
ρ = Density of the metal (g/cm³, for mild steel ≈ 7.85)
-
-
Inhibition Efficiency (IE%): ((CR_blank - CR_inh) / CR_blank) × 100
-
CR_blank = Corrosion rate without inhibitor
-
CR_inh = Corrosion rate with inhibitor
-
-
Caption: Workflow for the weight loss corrosion experiment.
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Mild steel specimen
-
Counter Electrode (CE): Platinum foil or graphite rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
3.3.1. Potentiodynamic Polarization
This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.
Procedure:
-
Prepare the working electrode by polishing, degreasing, and washing as described for the weight loss method.
-
Immerse the three-electrode setup in the corrosive solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting Tafel plot (log(current density) vs. potential).
-
Extrapolate the linear cathodic and anodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using: ((i_corr_blank - i_corr_inh) / i_corr_blank) × 100
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film.
Procedure:
-
Set up the three-electrode cell as for potentiodynamic polarization and allow the OCP to stabilize.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response.
-
Analyze the data by plotting Nyquist and Bode plots and fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using: ((R_ct_inh - R_ct_blank) / R_ct_inh) × 100
Caption: Workflow for electrochemical corrosion measurements.
Hypothetical Data Presentation
The following tables present hypothetical data that might be obtained from the experiments described above, assuming this compound is an effective corrosion inhibitor for mild steel in 1 M HCl.
Table 1: Hypothetical Weight Loss Data
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 150.2 | 12.5 | - |
| 0.1 | 45.1 | 3.75 | 70.0 |
| 0.5 | 24.0 | 2.00 | 84.0 |
| 1.0 | 12.0 | 1.00 | 92.0 |
| 2.0 | 9.0 | 0.75 | 94.0 |
Table 2: Hypothetical Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -480 | 550 | 75 | 120 | - |
| 0.1 | -470 | 154 | 72 | 115 | 72.0 |
| 0.5 | -465 | 88 | 70 | 112 | 84.0 |
| 1.0 | -460 | 44 | 68 | 110 | 92.0 |
| 2.0 | -455 | 33 | 65 | 108 | 94.0 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 50 | 200 | - |
| 0.1 | 185 | 120 | 73.0 |
| 0.5 | 320 | 80 | 84.4 |
| 1.0 | 650 | 50 | 92.3 |
| 2.0 | 850 | 40 | 94.1 |
Conclusion for Researchers
This compound presents a compelling structural motif for a novel corrosion inhibitor. The protocols and hypothetical data provided in this document are intended to serve as a comprehensive guide for researchers and scientists in the fields of materials science and drug development to initiate and conduct a thorough evaluation of its potential. The successful validation of its inhibitory properties could lead to the development of a new, effective anti-corrosion agent. It is recommended that experimental investigations are complemented with quantum chemical calculations to further elucidate the inhibitor-metal interaction mechanism.
Troubleshooting & Optimization
Technical Support Center: Mercaptoacetone Oxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Mercaptoacetone oxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the condensation reaction of mercaptoacetone with hydroxylamine. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of mercaptoacetone, followed by dehydration to form the oxime.[1][2]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in oxime synthesis can stem from several factors:
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Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
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Side reactions: The presence of the thiol (-SH) group in mercaptoacetone can lead to undesired side reactions, such as disulfide bond formation through oxidation.
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Suboptimal pH: The pH of the reaction medium is crucial for oxime formation. A weakly acidic medium is generally preferred to facilitate both the nucleophilic attack by hydroxylamine and the subsequent dehydration step.[2]
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Reagent quality: Impurities in the starting materials, mercaptoacetone or hydroxylamine, can interfere with the reaction.
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Product loss during workup: The purification process, if not optimized, can lead to significant loss of the final product.
Q3: What are the potential side products in this compound synthesis?
The primary side products can arise from the reactivity of the thiol group. Oxidation of mercaptoacetone can lead to the formation of a disulfide dimer. Additionally, under certain conditions, further reaction of the oxime or rearrangement, such as the Beckmann rearrangement, might occur, although this typically requires strong acid catalysts.[3]
Q4: How can I purify the synthesized this compound?
Purification of oximes can be achieved through several methods, including:
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Recrystallization: This is a common method for purifying solid oximes. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to obtain high-purity crystals.
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Chromatography: Column chromatography using silica gel can be effective for separating the desired oxime from impurities.
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Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. Washing the organic solution containing the oxime with a dilute aqueous base can help remove acidic impurities.[4][5]
Q5: Is it possible to monitor the progress of the reaction?
Yes, the reaction progress can be monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate alongside the starting material (mercaptoacetone), the formation of the more polar oxime product can be observed as a new spot with a different Rf value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Reaction conditions are not optimal. | Ensure the reaction is conducted at the appropriate temperature and for a sufficient duration. Gentle heating can sometimes improve the reaction rate. |
| Incorrect pH of the reaction mixture. | Adjust the pH to a weakly acidic range (pH 4-5). This can be achieved using a buffer or by adding a mild acid or base as needed.[2] | |
| Poor quality of starting materials. | Use freshly distilled or purified mercaptoacetone and high-purity hydroxylamine hydrochloride. | |
| Formation of Significant Side Products | Oxidation of the thiol group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of a small amount of a reducing agent might also be beneficial. |
| Polymerization of mercaptoacetone. | Ensure the reaction is not overheated and that the concentration of reactants is appropriate. | |
| Difficulty in Isolating the Product | Product is too soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-polar co-solvent or by cooling the reaction mixture. |
| Emulsion formation during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Attempt to purify the oil using column chromatography. The purified fractions may solidify upon solvent removal. |
| The product may be a low-melting solid or an oil at room temperature. | Confirm the identity and purity of the product using analytical techniques such as NMR and Mass Spectrometry. |
Quantitative Data Summary
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is based on general principles of oxime synthesis and should be used as a guideline for optimization.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| pH | Highly Acidic (<3) | Decrease | Protonation of hydroxylamine reduces its nucleophilicity. |
| Weakly Acidic (4-5) | Optimal | Balances the activation of the carbonyl group and the nucleophilicity of hydroxylamine.[2] | |
| Neutral to Basic (>6) | Decrease | Insufficient protonation of the carbonyl group and the hydroxyl intermediate for dehydration. | |
| Temperature | Low (0-10 °C) | Low reaction rate | May be necessary to control exothermic reactions or prevent side reactions. |
| Moderate (25-50 °C) | Generally Optimal | Provides sufficient energy for the reaction to proceed at a reasonable rate. | |
| High (>60 °C) | Decrease | May promote side reactions, including decomposition or polymerization. | |
| Stoichiometry (Hydroxylamine:Ketone) | < 1:1 | Decrease | Incomplete conversion of the starting ketone. |
| 1:1 to 1.2:1 | Optimal | A slight excess of hydroxylamine can drive the reaction to completion. | |
| > 1.5:1 | No significant improvement | May complicate purification. | |
| Atmosphere | Air | Potential Decrease | Oxygen can promote the oxidation of the thiol group, leading to disulfide formation. |
| Inert (N₂ or Ar) | Optimal | Minimizes oxidative side reactions. |
Experimental Protocol: High-Yield Synthesis of this compound
Materials:
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Mercaptoacetone (purified)
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Hydroxylamine hydrochloride
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Sodium acetate
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Deionized water
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Ethanol
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Diethyl ether
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Magnesium sulfate (anhydrous)
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Nitrogen or Argon gas
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere.
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Addition of Mercaptoacetone: Slowly add purified mercaptoacetone (1.0 equivalent) to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
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Workup:
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Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
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Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x volume).
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Combine the organic extracts and wash them with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purification:
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Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.
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Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Acetone oxime - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 5. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
Mercaptoacetone oxime reaction side products and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercaptoacetone oxime. The information is presented in a question-and-answer format to directly address potential issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the condensation reaction of mercaptoacetone with hydroxylamine. The reaction is usually carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine.
Q2: What are the common side products I should be aware of during the synthesis of this compound?
A2: Due to the presence of a reactive thiol group, several side products can form. The most common ones include:
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Disulfide of Mercaptoacetone: Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer of the starting material.
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Disulfide of this compound: The desired product itself can be oxidized to form a disulfide.
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Unreacted Mercaptoacetone: Incomplete reaction will leave residual starting material.
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Over-oxidation Products: The thiol group could potentially be oxidized to sulfenic, sulfinic, or sulfonic acids under harsh conditions.
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Cyclic Thioethers: Intramolecular or intermolecular reactions involving the thiol group could lead to the formation of cyclic byproducts.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete reaction, degradation of the product, or loss during workup and purification.
Q4: I am observing multiple spots on my TLC plate after the reaction. How do I identify the product and the impurities?
A4: It is crucial to run reference spots of your starting material (mercaptoacetone) on the same TLC plate. The product, being more polar than the starting ketone, should have a lower Rf value. The disulfide byproducts might have similar polarity to the starting material or product, making identification challenging without further analysis like LC-MS or NMR.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Hydroxylamine | Use a fresh bottle of hydroxylamine hydrochloride. | An increase in product formation should be observed. |
| Incorrect pH | Ensure the reaction mixture is at the optimal pH (typically slightly acidic to neutral) for oxime formation. Use a pH meter or pH paper to monitor. | Improved reaction rate and yield. |
| Low Reaction Temperature | Increase the reaction temperature according to the protocol. Oximation reactions sometimes require gentle heating. | Faster reaction completion and higher yield. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. Extend the reaction time until the starting material is consumed. | Complete conversion of starting material to product. |
Problem 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Thiol Groups | Degas all solvents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduction in the formation of disulfide byproducts. |
| Side Reactions of Thiol | Consider using a reversible thiol protecting group if oxidation is a major issue. | Minimized side reactions involving the thiol group. |
| Non-optimal Reagent Stoichiometry | Carefully control the stoichiometry of hydroxylamine and base. An excess of either can lead to side reactions. | Cleaner reaction profile with fewer byproducts. |
Experimental Protocols
Representative Synthesis of this compound
Materials:
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Mercaptoacetone (1.0 eq)
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Hydroxylamine hydrochloride (1.2 eq)
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Sodium acetate (1.5 eq)
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Ethanol
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Water
Procedure:
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Dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water in a round-bottom flask.
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Add ethanol to the flask.
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Cool the mixture in an ice bath.
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Slowly add mercaptoacetone to the cooled solution with stirring.
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Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Purification Protocol: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
Procedure:
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Load the crude product onto the silica gel column.
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Elute the column with the mobile phase gradient.
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product and evaporate the solvent.
Data Presentation
Table 1: Hypothetical Purification of this compound
| Purification Step | Purity (by HPLC) | Yield (%) | Major Impurities Detected |
| Crude Product | 65% | - | Unreacted mercaptoacetone, Disulfide of mercaptoacetone |
| After Column Chromatography | >95% | 70% | Trace amounts of starting material |
| After Recrystallization | >99% | 60% | Not detectable |
Visualizations
Stability issues of Mercaptoacetone oxime in solution
Welcome to the technical support center for Mercaptoacetone Oxime. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance on troubleshooting common problems related to the stability of this compound.
Q1: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
A1: Cloudiness or precipitation can indicate several stability issues:
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Oxidation: The thiol (-SH) group in this compound is susceptible to oxidation, which can lead to the formation of insoluble disulfides. This is often accelerated by exposure to air (oxygen), metal ions, or basic pH conditions.
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Hydrolysis: The oxime group (-NOH) can undergo hydrolysis to form mercaptoacetone and hydroxylamine, particularly under acidic or basic conditions, although oximes are generally more resistant to hydrolysis than other imines.[1] The resulting ketone may have lower solubility.
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Low Solubility: The compound itself may have limited solubility in your chosen solvent system, especially at higher concentrations or lower temperatures.
Troubleshooting Steps:
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Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.
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Degas Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
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Control pH: Maintain a slightly acidic to neutral pH (around 6.0-7.0) for your solution, as both strongly acidic and basic conditions can promote degradation.
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Add Antioxidants: Consider adding a small amount of an antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to prevent disulfide bond formation.
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Check Solubility: Verify the solubility of this compound in your specific solvent and experimental conditions.
Q2: I am observing a decrease in the concentration of this compound over time in my experiments. What is happening?
A2: A decrease in concentration is likely due to degradation. The two primary degradation pathways are oxidation of the thiol group and hydrolysis of the oxime group.
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Oxidation of the Thiol Group: This is often the most significant stability issue. The thiol group can be oxidized to form a disulfide dimer. This process is accelerated by oxygen, metal ions, and higher pH.
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Hydrolysis of the Oxime Group: The C=N bond of the oxime is susceptible to cleavage by water, yielding the corresponding ketone (mercaptoacetone) and hydroxylamine. This reaction can be catalyzed by both acids and bases.[1]
Troubleshooting Steps:
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Time-Course Analysis: Perform a time-course experiment to monitor the concentration of this compound over the duration of your typical experiment using an appropriate analytical method like HPLC.
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Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., in a glovebox or using nitrogen/argon blankets) to minimize contact with oxygen.
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pH Optimization: Empirically determine the optimal pH for stability in your experimental system. Start with a slightly acidic buffer (e.g., pH 6.5) and test a range of pH values.
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Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time the solution spends at room temperature.
Q3: How should I prepare and store my this compound solutions to maximize stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
Preparation Recommendations:
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Use high-purity, degassed solvents.
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Prepare solutions at the desired concentration immediately before use.
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If a buffer is used, ensure it is free of metal contaminants and has a pH that favors stability (typically slightly acidic to neutral).
Storage Recommendations:
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For short-term storage (hours to a few days), store solutions at 2-8°C under an inert atmosphere.
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For long-term storage, aliquot the solution into tightly sealed vials, flush with nitrogen or argon, and store at -20°C or -80°C.
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Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability in Solution
| Parameter | Condition | Expected Impact on Stability | Mitigation Strategy |
| pH | Acidic (< 6) | Potential for increased oxime hydrolysis. | Optimize pH; use mildly acidic conditions if required by the experiment. |
| Neutral (6-7.5) | Generally the most stable range for the oxime group. | Maintain pH with a suitable buffer. | |
| Basic (> 7.5) | Increased rate of thiol oxidation to disulfide. | Avoid basic conditions; work under an inert atmosphere. | |
| Oxygen | Presence of O₂ | Promotes oxidation of the thiol group. | Degas solvents; work under an inert atmosphere (N₂ or Ar). |
| Metal Ions | e.g., Cu²⁺, Fe³⁺ | Catalyze the oxidation of thiols. | Use high-purity reagents and solvents; consider adding a chelating agent like EDTA. |
| Temperature | Elevated | Increases the rate of all degradation reactions. | Store solutions at low temperatures; minimize time at room temperature. |
| Light | UV exposure | May promote degradation. | Protect solutions from light by using amber vials or covering with foil. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general method to monitor the stability of this compound in solution over time.
Materials:
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This compound
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HPLC-grade acetonitrile (ACN)
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HPLC-grade water
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Formic acid (or other suitable modifier)
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).
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At time zero (t=0), dilute an aliquot of the stock solution to the working concentration for your experiment.
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Immediately inject a sample onto the HPLC to get the initial concentration.
-
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Incubation:
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Incubate the remaining solution under the desired experimental conditions (e.g., specific pH, temperature, exposure to air).
-
-
Time-Point Sampling:
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
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If necessary, quench any reaction and dilute the sample to a suitable concentration for HPLC analysis.
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-
HPLC Analysis:
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Set the UV detector to a wavelength where this compound has strong absorbance (this may need to be determined empirically, e.g., by a UV scan).
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Use a gradient elution method, for example:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30-35 min: 95% to 5% B
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35-40 min: 5% B
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-
Inject the samples and record the chromatograms.
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-
Data Analysis:
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Integrate the peak area corresponding to this compound at each time point.
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Plot the peak area versus time to determine the degradation rate.
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Mandatory Visualization
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Optimizing Reaction Conditions for Mercaptoacetone Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Mercaptoacetone oxime.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from Mercaptoacetone and hydroxylamine hydrochloride. Optimization may be required based on experimental observations.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Mercaptoacetone | C₃H₆OS | 90.14 | 1.0 g | 1.0 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 0.85 g | 1.1 |
| Sodium Acetate | CH₃COONa | 82.03 | 1.0 g | 1.1 |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Mercaptoacetone (1.0 g, 1.0 eq) in ethanol (20 mL).
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.85 g, 1.1 eq) and sodium acetate (1.0 g, 1.1 eq) in deionized water (5 mL).
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Reaction Initiation: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of Mercaptoacetone at room temperature with stirring.
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Reaction Progress: Heat the reaction mixture to a gentle reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
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Extraction: To the remaining aqueous layer, add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. |
| Incorrect pH of the reaction mixture. | The reaction is typically carried out in a weakly acidic to neutral medium. The use of a base like sodium acetate is to neutralize the HCl from hydroxylamine hydrochloride. Check the pH and adjust if necessary with a mild base. | |
| Decomposition of reactants or product. | Avoid excessive heating. Maintain a gentle reflux. The thiol group in mercaptoacetone is susceptible to oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Formation of Impurities/Side Products | Oxidation of the mercapto group. | The thiol group can be oxidized to form a disulfide. This can be minimized by performing the reaction under an inert atmosphere. |
| Formation of bis-oxime from disulfide impurity. | If the starting mercaptoacetone has been partially oxidized to the disulfide, a bis-oxime byproduct may form. Ensure the purity of the starting material. | |
| Beckmann rearrangement of the oxime. | This is more likely to occur under strongly acidic conditions and/or at high temperatures. Ensure the pH is not too low and avoid excessive heating. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent like ethyl acetate to ensure complete recovery. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. | |
| Product Instability | The product may be unstable over time, especially if exposed to air and light. | Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the oximation of Mercaptoacetone?
A1: The reaction of aldehydes and ketones with hydroxylamine is typically fastest in a weakly acidic medium (pH 4-5).[1] The use of sodium acetate in the protocol helps to buffer the reaction mixture to an appropriate pH by neutralizing the hydrochloric acid released from hydroxylamine hydrochloride.
Q2: Can other bases be used instead of sodium acetate?
A2: Yes, other mild bases like sodium bicarbonate or pyridine can be used. Strong bases should be avoided as they can promote side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the starting material (Mercaptoacetone) from the product (this compound). The spots can be visualized using a UV lamp or by staining with potassium permanganate.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction of concern is the oxidation of the thiol group in Mercaptoacetone to form a disulfide. This disulfide can then react with hydroxylamine to form a bis-oxime. To minimize this, it is recommended to use fresh Mercaptoacetone and to perform the reaction under an inert atmosphere.
Q5: What is the expected stereochemistry of the oxime product?
A5: Oximes can exist as E/Z isomers. The reaction conditions can influence the ratio of these isomers. Typically, a mixture of isomers is obtained, which may or may not be separable by standard chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships between reaction conditions and outcomes.
References
Technical Support Center: Mercaptoacetone Oxime Crystallization
Welcome to the technical support center for mercaptoacetone oxime. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important? this compound is an organic compound containing both a thiol (-SH) and an oxime (-NOH) functional group. Crystallization is a critical purification step in its synthesis, as oximes are generally highly crystalline compounds.[1][2] A pure, crystalline solid is often required for subsequent synthetic steps, accurate characterization, and to ensure stability, as impurities can interfere with reactions or degrade the final product.
Q2: What are the key factors influencing the crystallization of this compound? Several factors are critical:
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Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3]
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Purity of the Crude Material: Impurities can inhibit crystal growth or lead to the formation of an oil.[4]
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Temperature and Cooling Rate: Solubility is temperature-dependent.[5] Slow, controlled cooling generally yields larger, purer crystals.[6]
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Concentration: The solution must be supersaturated for crystals to form, but overly concentrated solutions may trap impurities.
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Atmosphere: The presence of a mercapto group makes the compound susceptible to oxidation. Performing crystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide impurities.
Q3: What specific challenges does the mercapto (-SH) group introduce during crystallization? The sulfur atom in the mercapto group presents unique challenges. It is susceptible to oxidation, which can form disulfide byproducts that act as impurities. Additionally, sulfur-sulfur interactions can influence crystal packing and morphology.[7] These factors may require special handling, such as the use of deoxygenated solvents and an inert atmosphere.
Q4: What are the general physical properties I should expect from an oxime? While specific data for this compound is not readily available, we can look at a similar compound, acetone oxime, for general expectations. Oximes are typically white crystalline solids.[8][9] They are often soluble in organic solvents like ethanol and ether and may have moderate solubility in water.[8][10]
Quantitative Data Summary
The following table summarizes the physical properties of acetone oxime, a structurally related compound, to provide a baseline for experimental expectations.
| Property | Value (Acetone Oxime) | Reference |
| Appearance | White crystalline solid | [8][9] |
| Molecular Formula | C₃H₇NO | [9] |
| Molar Mass | 73.09 g/mol | [8] |
| Melting Point | 60-63 °C | [8][10] |
| Boiling Point | 135-136 °C | [9][10] |
| Water Solubility | 330 g/L (at 20 °C) | [8] |
| Solubility | Soluble in ethanol, ether, chloroform | [8][9][11] |
Crystallization Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Problem: No crystals are forming, even after the solution has cooled.
Q1: Is the solution sufficiently supersaturated? For crystallization to occur, the concentration of this compound must exceed its solubility limit at the cooled temperature.[12]
-
Solution A: Reduce Solvent Volume. Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly.
-
Solution B: Add an Anti-solvent. If you have a solvent pair, where the compound is soluble in the first solvent but insoluble in the second (and both solvents are miscible), you can slowly add the second solvent (the "anti-solvent") to the solution until it becomes cloudy, then allow it to cool.[3][12]
Q2: Has nucleation been initiated? Sometimes a supersaturated solution needs a trigger to begin forming crystals.
-
Solution A: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a surface for initial crystal formation (nucleation).[3]
-
Solution B: Seeding. Add a tiny, pure crystal of this compound (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[3]
-
Solution C: Cool to a Lower Temperature. Further cooling the solution in an ice bath may be necessary to induce crystallization.[5]
Problem: The compound separates as an oil instead of crystals ("oiling out").
Q1: Is the melting point of the compound (or the compound with impurities) below the temperature of the solution? Oiling out often happens with low-melting-point solids or when impurities significantly depress the melting point.[4]
-
Solution A: Re-dissolve and Cool Slower. Reheat the solution until the oil dissolves completely. Allow it to cool much more slowly. You can insulate the flask to slow the cooling process.
-
Solution B: Use a Lower-Boiling Point Solvent. A solvent with a lower boiling point will result in a lower temperature for the saturated solution, which may be below the compound's melting point.
-
Solution C: Increase Solvent Volume. Add more of the hot solvent to make the solution less concentrated before cooling. This can sometimes prevent oiling out.[4]
Q2: Are there significant impurities present? Oils are often a sign that the crude material is not pure enough for crystallization.
-
Solution: Consider purifying the crude product using another method, such as column chromatography, before attempting recrystallization.
Problem: The resulting crystals are discolored, small, or appear impure.
Q1: Could the mercapto group be oxidizing? Yellow or brown discoloration can be a sign of oxidation, forming disulfide impurities.
-
Solution A: Use an Inert Atmosphere. Purge the crystallization flask with nitrogen or argon before adding the solvent and maintain a positive pressure of the inert gas throughout the process.
-
Solution B: Degas the Solvent. Before use, bubble an inert gas through the solvent for 15-30 minutes to remove dissolved oxygen.
Q2: Was the solution cooled too quickly? Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often less pure crystals.[6]
-
Solution: Slow Down the Cooling Process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the rate of cooling.
Q3: Was the correct solvent system used? An inappropriate solvent can lead to poor crystal quality or co-crystallization of impurities.
-
Solution: Re-evaluate Solvent Choice. The ideal solvent should dissolve impurities well at all temperatures or not at all. Consider performing small-scale solvent screening to find the optimal solvent or solvent pair.[6] A multi-solvent system may be required.[3]
Experimental Protocols & Workflows
General Synthesis and Crystallization Workflow
The following diagram illustrates the typical workflow for synthesizing and purifying an oxime like this compound.
Caption: Workflow for Synthesis and Crystallization.
Protocol 1: General Recrystallization of this compound
This protocol outlines a standard procedure for recrystallization, adapted for a potentially oxygen-sensitive compound.
-
Solvent Selection: Choose an appropriate solvent or solvent pair where this compound is soluble when hot and sparingly soluble when cold. Common choices for oximes include aqueous ethanol, ethyl acetate, or hexane/ethyl acetate mixtures.[13][14]
-
Preparation: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. It is recommended to use a flask that can be sealed or attached to an inert gas line.
-
Dissolution (Under Inert Atmosphere):
-
Purge the flask with nitrogen or argon.
-
Add a small amount of degassed solvent and begin heating the mixture with stirring.
-
Continue adding the hot solvent in small portions until the solid has just completely dissolved.[6] Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, they must be removed.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4] Perform this step quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum desiccator or oven, to remove all traces of solvent.
Troubleshooting Crystallization: A Logical Approach
Use this decision tree to diagnose and solve common crystallization problems.
Caption: Decision Tree for Crystallization Troubleshooting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. praxilabs.com [praxilabs.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acetone oxime - Wikipedia [en.wikipedia.org]
- 9. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 10. Acetone oxime | 127-06-0 [chemicalbook.com]
- 11. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Common pitfalls in handling Mercaptoacetone oxime
Welcome to the Technical Support Center for Mercaptoacetone Oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and pitfalls encountered when handling this unique bifunctional molecule. The following troubleshooting guides and frequently asked questions (FAQs) are intended to facilitate smoother experimentation and ensure the integrity of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, storage, and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield during synthesis | 1. Oxidation of Mercaptoacetone: The thiol group is susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of disulfide byproducts.[1] 2. Incomplete reaction: Reaction conditions (temperature, pH, reaction time) may not be optimal for the oximation of the ketone. 3. Beckmann rearrangement: Acidic conditions used during the reaction or workup can potentially lead to the rearrangement of the oxime to an amide.[2] | 1. Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis. 2. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Adjust the pH to be slightly acidic to neutral for the oximation reaction. [3][4] 3. Avoid strongly acidic conditions during workup. Use a mild acid for pH adjustment if necessary. |
| Product appears impure or contains disulfide byproducts | 1. Air oxidation: Exposure of the purified product or reaction mixture to air can lead to the formation of disulfide-linked dimers. 2. Inadequate purification: Standard purification techniques may not effectively separate the desired product from non-polar disulfide byproducts. | 1. Purify and store the product under an inert atmosphere. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) during purification, which can be removed later. [5] 2. Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate the more polar this compound from less polar disulfide impurities. [6] |
| Product degradation during storage | 1. Oxidation: The thiol group is prone to oxidation over time, especially when exposed to air and light. 2. Hydrolysis: The oxime group can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions.[2][3] 3. Thermal decomposition: Oximes can be thermally labile and may decompose upon heating. | 1. Store this compound as a solid under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial at low temperatures (-20°C is recommended). 2. Ensure the product is thoroughly dried before storage and stored in a desiccator. For solutions, use anhydrous solvents and prepare them fresh. 3. Avoid exposing the compound to high temperatures. If heating is necessary for an experiment, it should be done for the shortest possible time. |
| Inconsistent results in biological assays | 1. Disulfide bond formation: In biological buffers, which are often at neutral or slightly alkaline pH and contain dissolved oxygen, the thiol group can readily oxidize to form disulfide-linked dimers, leading to a heterogeneous sample. 2. Reaction with media components: The thiol or oxime group may react with components of the assay medium or other reagents. | 1. Prepare stock solutions in deoxygenated buffers and consider the inclusion of a non-interfering reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). 2. Run control experiments to check for the stability and reactivity of this compound in the specific assay buffer and with other critical reagents. |
| Difficulty in characterizing the compound | 1. Isomerization: The oxime can exist as E/Z isomers, which may complicate NMR spectra.[2] 2. Broad peaks in NMR: The presence of the thiol proton and potential exchange with residual water can lead to broad peaks in the 1H NMR spectrum. | 1. Be aware of the potential for multiple isomers when interpreting spectral data. 2D NMR techniques may be helpful for structure elucidation. 2. To confirm the thiol proton, a D2O exchange experiment can be performed where the broad thiol peak disappears. [7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are the oxidation of the thiol group to form a disulfide and the hydrolysis of the oxime group. The thiol oxidation is promoted by oxygen, especially at neutral to alkaline pH. The oxime hydrolysis is typically catalyzed by acids or bases.[2][3] Thermal decomposition is also a concern at elevated temperatures.
Q2: How can I prevent the formation of disulfide byproducts during synthesis and storage?
A2: To minimize disulfide formation, it is crucial to work under an inert atmosphere (nitrogen or argon) and use deoxygenated solvents. During purification, the addition of a reversible reducing agent can be beneficial. For long-term storage, keep the compound as a solid in a tightly sealed container under an inert atmosphere at low temperatures and protected from light.
Q3: What are the optimal storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. It is also advisable to store it in a desiccator to protect it from moisture.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. The oxime group is generally more stable in slightly acidic conditions (pH 2-5) and more prone to hydrolysis at higher or lower pH.[4][8] The thiol group is more susceptible to oxidation at neutral to alkaline pH. Therefore, for aqueous solutions, it is recommended to use a deoxygenated acidic buffer and to prepare the solution fresh before use.
Q5: What analytical techniques are suitable for characterizing this compound and its impurities?
A5: A combination of techniques is recommended. 1H and 13C NMR spectroscopy can confirm the structure, and a D2O exchange experiment can identify the thiol proton.[7][9] Mass spectrometry (MS) is useful for confirming the molecular weight.[10][11] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess purity and identify byproducts like the disulfide dimer.[12][13]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides estimated stability data based on the known properties of thiols and oximes. These values should be considered as guidelines and may vary depending on the specific experimental conditions.
| Parameter | Condition | Estimated Stability | Primary Degradation Pathway |
| Thermal Stability | Solid, Inert Atmosphere | Stable up to ~50-60°C | Decomposition |
| pH Stability (Aqueous) | pH 2-4 | Relatively Stable | Slow Hydrolysis |
| pH 7 | Moderately Stable (hours) | Thiol Oxidation > Hydrolysis | |
| pH > 8 | Unstable | Rapid Thiol Oxidation & Hydrolysis | |
| Photostability | Solid, Exposed to UV/Visible Light | May degrade | Photo-oxidation/rearrangement |
| Oxidative Stability | In presence of air/oxidants | Unstable | Disulfide Formation |
Experimental Protocols
Synthesis of this compound (Adapted from general oximation procedures)[6]
Materials:
-
Mercaptoacetone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium bicarbonate (NaHCO3) or a mild base
-
Deoxygenated water and solvents (e.g., ethanol, diethyl ether)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Mercaptoacetone (1 equivalent) in deoxygenated ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deoxygenated water.
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Slowly add the hydroxylamine hydrochloride solution to the Mercaptoacetone solution at room temperature.
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Carefully add a saturated solution of sodium bicarbonate dropwise to neutralize the HCl and maintain a slightly acidic to neutral pH (monitor with pH paper).
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Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the product with a deoxygenated organic solvent like diethyl ether.
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Wash the organic layer with deoxygenated brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure at a low temperature.
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Purify the crude product by flash column chromatography under an inert atmosphere.
Purification of this compound to Remove Disulfide Impurities
Materials:
-
Crude this compound
-
Silica gel
-
Deoxygenated solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Inert gas supply
Procedure:
-
Prepare a silica gel column under an inert atmosphere, packed with a non-polar solvent like hexane.
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Load the sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity to first elute any non-polar disulfide byproducts.
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Gradually increase the polarity of the eluent to isolate the more polar this compound.
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Collect the fractions containing the pure product (monitor by TLC).
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Combine the pure fractions and remove the solvent under reduced pressure at low temperature.
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Store the purified product immediately under inert gas at -20°C.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Primary degradation pathways for this compound.
Caption: Logical troubleshooting workflow for common issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol protection in membrane protein purifications: A study with phage holins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0247913) [hmdb.ca]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
- 10. Mercaptoacetone [webbook.nist.gov]
- 11. Mercaptoacetone [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to avoid degradation of Mercaptoacetone oxime during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Mercaptoacetone oxime during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily driven by two chemical processes targeting its functional groups:
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Oxidation of the Thiol Group: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This process is often catalyzed by the presence of oxygen, basic conditions, and trace metal ions.
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Hydrolysis of the Oxime Group: The oxime (-NOH) group can undergo hydrolysis, particularly under acidic conditions, which would break down the molecule. Oximes are generally more stable to hydrolysis than hydrazones.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Store at low temperatures, preferably at or below -20°C. For long-term storage, -80°C is recommended to significantly slow down degradation reactions.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the thiol group.
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Light: Protect from light by using an amber vial or by storing the container in the dark.
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Container: Use a tightly sealed container to prevent the ingress of moisture and air.
Q3: Are there any chemical stabilizers that can be added to prevent degradation?
A3: While specific studies on stabilizers for this compound are limited, general strategies for stabilizing thiol-containing compounds can be applied. The addition of a small amount of an antioxidant or a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be beneficial. EDTA can help by sequestering metal ions that can catalyze thiol oxidation. For cycloalkanone oximes, stabilization has been reported by using oxoacids, their salts, esters, or amides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency or purity over time. | Oxidation of the thiol group to a disulfide dimer. | Store the compound under an inert atmosphere (argon or nitrogen). Use a container with a tight-fitting seal. Avoid introducing air into the container. Consider adding a small amount of a suitable antioxidant. |
| Hydrolysis of the oxime group. | Ensure the storage container is dry and tightly sealed to prevent moisture ingress. Avoid acidic storage conditions. | |
| Exposure to heat or light. | Store at or below -20°C, protected from light. | |
| Discoloration of the sample (e.g., yellowing). | Formation of degradation products. | Follow the recommended storage conditions strictly. If discoloration is observed, the purity of the sample should be re-analyzed before use. |
| Inconsistent experimental results. | Degradation of the stock solution. | Prepare fresh stock solutions for critical experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Re-evaluate the purity of the stock solution if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of this compound and to detect the presence of its disulfide dimer degradation product.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
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This compound sample
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Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
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18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity of this compound can be calculated based on the area of its peak relative to the total peak area. The disulfide dimer, being less polar, is expected to have a longer retention time.
-
Protocol 2: Quantification of Free Thiol Groups using Ellman's Reagent
This spectrophotometric assay can be used to quantify the amount of free thiol groups in a sample of this compound, providing an indication of its degradation to the disulfide form.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
This compound sample
-
Cysteine or Glutathione standard for calibration curve
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of DTNB in the reaction buffer.
-
Prepare a series of standard solutions of cysteine or glutathione in the reaction buffer (e.g., 0, 10, 25, 50, 100 µM).
-
-
Sample Preparation:
-
Dissolve the this compound sample in the reaction buffer to a known concentration.
-
-
Assay:
-
To a 96-well plate or cuvettes, add:
-
180 µL of reaction buffer
-
10 µL of the sample or standard solution
-
10 µL of the DTNB stock solution
-
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of free thiols in the sample using the standard curve. A decrease in the free thiol concentration over time indicates oxidative degradation.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Scaling Up Mercaptoacetone Oxime Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Mercaptoacetone oxime for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges stem from the reactive nature of the thiol (-SH) group in the starting material, mercaptoacetone. Key issues include:
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Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. This is often accelerated by exposure to air (oxygen), heat, and certain metal ions.
-
Dimerization/Self-Condensation: Mercaptoacetone can undergo self-condensation or dimerization, particularly under neutral or basic conditions, leading to impurities that can be difficult to remove.
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Reaction Control: The oximation reaction is often exothermic. Proper temperature control is crucial during scale-up to prevent runaway reactions and minimize side product formation.
-
Purification: The presence of polar thiol and oxime groups, along with potential byproducts, can complicate the purification process on a larger scale.
Q2: How can I minimize the formation of disulfide byproducts?
A2: To minimize disulfide formation, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using degassed solvents can also be beneficial. Additionally, keeping the reaction temperature low and reaction times as short as possible will help reduce oxidation.
Q3: What is the optimal pH for the oximation of mercaptoacetone?
A3: The oximation of ketones is typically acid-catalyzed. A weakly acidic medium is generally preferred to protonate the carbonyl group, making it more electrophilic for the attack by hydroxylamine. However, for mercaptoacetone, maintaining a slightly acidic to neutral pH is a delicate balance. A very low pH can protonate the hydroxylamine, reducing its nucleophilicity, while a neutral or basic pH can promote the undesired dimerization of the starting material. Careful control of pH, for instance, by using a buffer system or controlled addition of reagents, is critical.
Q4: Is it necessary to use a protecting group for the thiol functionality?
A4: While using a thiol protecting group can prevent side reactions like oxidation, it adds extra steps to the synthesis (protection and deprotection), which can increase cost and complexity, especially at the pilot scale. A well-optimized, one-pot synthesis without a protecting group is often more desirable. However, if direct oximation leads to intractable mixtures, a protecting group strategy may be necessary.
Q5: What are the recommended storage conditions for mercaptoacetone and its oxime derivative?
A5: Mercaptoacetone is a volatile and reactive compound and should be stored in a cool, dark place under an inert atmosphere to prevent degradation and oxidation. This compound is expected to be more stable but should also be stored under similar conditions to ensure its integrity over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Dimerization/polymerization of starting material. 3. Oxidation of the thiol group. 4. Sub-optimal pH. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. If necessary, increase the reaction time or temperature cautiously. 2. Maintain a slightly acidic pH and low temperature. Add mercaptoacetone slowly to the reaction mixture. 3. Purge the reaction vessel with an inert gas (N₂ or Ar) and use degassed solvents. 4. Optimize the pH of the reaction mixture. A pH range of 4-6 is a good starting point. |
| Presence of a High Molecular Weight Impurity | Formation of disulfide byproduct. | Work under strictly anaerobic conditions. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) if compatible with the reaction conditions, although this should be tested on a small scale first. |
| Difficult Purification | 1. Presence of polar impurities. 2. Product instability on silica gel. | 1. Consider liquid-liquid extraction with careful pH adjustment to separate acidic or basic impurities. Recrystallization from a suitable solvent system is often effective for purification. 2. If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent). |
| Reaction is Difficult to Control (Exotherm) | The reaction of hydroxylamine with a ketone can be exothermic. | On a larger scale, ensure efficient stirring and cooling. Add the hydroxylamine solution or the mercaptoacetone dropwise to maintain a controlled internal temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be optimized for specific pilot plant equipment and safety procedures.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Example Amount (for 1 mole scale) |
| Mercaptoacetone | 90.14 | 1.0 | 90.14 g |
| Hydroxylamine hydrochloride | 69.49 | 1.1 | 76.44 g |
| Sodium acetate | 82.03 | 1.2 | 98.44 g |
| Ethanol | 46.07 | - | 500 mL |
| Water | 18.02 | - | 250 mL |
Procedure:
-
Preparation: Set up a reaction vessel equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas. Purge the vessel with nitrogen or argon.
-
Hydroxylamine Solution: In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water. Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Reaction: Cool the hydroxylamine solution to 0-5 °C in an ice bath.
-
Addition of Mercaptoacetone: Slowly add the mercaptoacetone dropwise to the cooled hydroxylamine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound from Mercaptoacetone.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
Resolving impurities in commercial Mercaptoacetone oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in commercial Mercaptoacetone oxime.
Troubleshooting Guide
Unexpected experimental results or observations when using commercial this compound can often be attributed to impurities. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Inconsistent Reaction Yields or Kinetics
| Potential Cause | Suggested Action |
| Presence of Unreacted Starting Materials: Residual mercaptoacetone or hydroxylamine can interfere with reaction stoichiometry. | 1. Analyze Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the purity of the this compound lot. 2. Purification: If significant impurities are detected, purify the reagent using recrystallization or column chromatography. 3. Stoichiometry Adjustment: If purification is not feasible, adjust the molar equivalents of other reactants to account for the lower purity of this compound. |
| Degradation of this compound: The presence of the thiol group may make the molecule susceptible to oxidation or other degradation pathways, especially upon prolonged storage or exposure to air.[1] | 1. Check for Degradation Products: Analyze the material for common oxime degradation products or disulfide-linked dimers using LC-MS. 2. Proper Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature to minimize degradation.[1] 3. Use Fresh Reagent: Whenever possible, use a freshly opened or recently purified batch of the reagent for critical experiments. |
| Presence of Non-Volatile Residues: Inorganic salts or other non-volatile impurities from the synthesis process can affect reaction performance. | 1. Determine Non-Volatile Content: Perform a residue on evaporation test to quantify non-volatile impurities. 2. Purification: Recrystallization is often effective at removing non-volatile impurities. |
Problem: Unexpected Side Products Observed in Reaction
| Potential Cause | Suggested Action |
| Reaction with Impurities: Impurities in the this compound may be participating in the reaction, leading to the formation of unexpected adducts. | 1. Identify the Side Product: Isolate and characterize the unexpected side product using techniques like NMR and Mass Spectrometry. 2. Trace the Impurity: Based on the structure of the side product, deduce the likely impurity in the this compound and confirm its presence analytically. 3. Purify the Starting Material: Purify the this compound to remove the problematic impurity before proceeding with the reaction. |
| Isomeric Impurities: The presence of E/Z isomers of this compound, if they exhibit different reactivity, could lead to a mixture of products. | 1. Analyze Isomeric Ratio: Use NMR or a suitable chromatographic method to determine the isomeric ratio of your this compound. 2. Isomer Separation: If necessary and feasible, separate the isomers using preparative chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Based on the general synthesis of oximes, the most probable impurities include:
-
Unreacted Starting Materials: Mercaptoacetone and hydroxylamine.[1]
-
Synthesis Byproducts: Salts (e.g., hydrochlorides if hydroxylamine hydrochloride is used) and residual solvents.[2]
-
Degradation Products: Due to the presence of a thiol group, oxidative dimerization to form a disulfide is a potential degradation pathway. Hydrolysis products may also be present, especially if the material has been exposed to moisture.[1][3]
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual starting materials and solvents.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main component and less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence of impurities with distinct proton or carbon signals.
-
Residue on Evaporation: A simple gravimetric method to determine the content of non-volatile impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[1]
Q4: Can I purify commercial this compound myself?
A4: Yes, purification can often be achieved in a standard laboratory setting. The appropriate method will depend on the nature of the impurities. Recrystallization from a suitable solvent system is a common and effective technique for removing many impurities. For more challenging separations, column chromatography may be necessary.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library. Quantify the relative peak areas to estimate the purity.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Potential solvents include toluene, hexanes, or mixtures thereof.
-
Dissolution: In a fume hood, dissolve the impure this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Confirmation: Analyze the purity of the recrystallized material using GC-MS or HPLC.
Signaling Pathways and Workflows
References
- 1. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 2. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetone oxime - analysis - Analytice [analytice.com]
Technical Support Center: Enhancing the Reactivity of Mercaptoacetone Oxime in Catalysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with mercaptoacetone oxime and similar bifunctional molecules in catalytic applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the use of this compound in catalysis.
Q1: My catalytic reaction is proceeding slowly or not at all. How can I enhance the reactivity of the mercapto group?
A1: The reactivity of the thiol group (-SH) in this compound is highly dependent on its deprotonation to the more nucleophilic thiolate anion (-S⁻). Consider the following troubleshooting steps:
-
pH Adjustment: The pKa of a typical thiol is around 8-10. Increasing the pH of the reaction medium above the pKa will favor the formation of the thiolate. However, be mindful of the stability of your reactants and products at higher pH.
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base can deprotonate the thiol without competing in the desired reaction.
-
Solvent Effects: Polar aprotic solvents can stabilize the thiolate anion, thereby enhancing its nucleophilicity.
Q2: I am observing undesired side reactions involving the oxime group. How can I mitigate this?
A2: The oxime group can undergo hydrolysis or other transformations under certain conditions. To minimize side reactions:
-
pH Control: Oxime hydrolysis is often catalyzed by acids or bases. Maintaining a neutral or near-neutral pH can improve the stability of the oxime group.
-
Protecting Groups: In multi-step syntheses, consider protecting the oxime functionality if it is not involved in the desired catalytic step.
-
Temperature Management: Lowering the reaction temperature can often reduce the rate of undesired side reactions.
Q3: How does the dual functionality of this compound influence its catalytic activity?
A3: The presence of both a soft nucleophile (thiol/thiolate) and a potentially coordinating group (oxime) can lead to unique catalytic properties. This bifunctionality can be leveraged for:
-
Cooperative Catalysis: The thiol and oxime groups might act in concert to activate a substrate. For instance, the oxime could act as a hydrogen bond donor while the thiolate performs a nucleophilic attack.
-
Substrate Chelation: The molecule might chelate to a metal center or substrate, bringing the reactive moieties into close proximity.
Understanding the interplay between these two functional groups is key to designing effective catalytic systems.
Data Presentation: Factors Influencing Reactivity
The following tables summarize key parameters that can be adjusted to modulate the reactivity of the functional groups in this compound.
Table 1: Influence of Reaction Parameters on Thiol Group Reactivity
| Parameter | Effect on Thiol (-SH) Reactivity | Rationale |
| pH | Increases with increasing pH | Deprotonation to the more nucleophilic thiolate (-S⁻). |
| Solvent | Polar aprotic > Polar protic > Nonpolar | Stabilization of the thiolate anion. |
| Base Strength | Stronger, non-nucleophilic bases are effective | Efficient deprotonation without side reactions. |
| Temperature | Generally increases with temperature | Provides activation energy for the reaction. |
Table 2: Stability and Reactivity of the Oxime Group
| Parameter | Effect on Oxime (-C=N-OH) Stability/Reactivity | Rationale |
| pH | Unstable at very low or high pH | Susceptible to acid or base-catalyzed hydrolysis. |
| Lewis Acids | Can coordinate to the oxime nitrogen or oxygen | May activate the oxime for certain reactions or lead to decomposition. |
| Temperature | High temperatures can lead to decomposition | Thermal instability of the oxime functionality. |
Experimental Protocols
Protocol 1: General Procedure for a Thiol-Mediated Michael Addition
This protocol provides a starting point for a Michael addition reaction catalyzed by this compound.
-
Reactant Preparation: Dissolve the Michael acceptor (e.g., an α,β-unsaturated carbonyl compound) and the Michael donor in a suitable solvent (e.g., THF, acetonitrile) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Introduction: Add this compound (typically 1-10 mol%) to the reaction mixture.
-
Initiation: Add a base (e.g., a tertiary amine like triethylamine or DBU) to deprotonate the thiol group of the catalyst. The amount of base should be carefully optimized.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound in catalysis.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Hypothetical catalytic cycle for a Michael addition.
Validation & Comparative
A Comparative Guide to Mercaptoacetone Oxime and Other Thiol-Containing Ligands
For researchers and professionals in drug development, the selection of appropriate ligands is a critical step in designing effective therapeutic and diagnostic agents. Thiol-containing compounds are a significant class of ligands, prized for their strong affinity for metal ions and their antioxidant properties. This guide provides a comparative overview of Mercaptoacetone oxime against other well-established thiol-containing ligands, focusing on their performance and supported by experimental data and protocols.
This compound is an organic compound that uniquely features both a thiol (-SH) group and an oxime (-NOH) group. This combination suggests a versatile coordination chemistry and potential for diverse applications. To provide a clear comparison, this guide will evaluate it alongside three other prominent thiol-containing ligands: L-Cysteine (Cys), Glutathione (GSH), and meso-2,3-Dimercaptosuccinic acid (DMSA).
Performance Comparison: Metal Chelation and Antioxidant Activity
The efficacy of these ligands is primarily assessed based on their metal-binding affinity and their capacity to neutralize free radicals. Metal binding is quantified by stability constants (log β), where a higher value indicates a more stable complex. Antioxidant activity is often measured by the half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with a lower IC50 value signifying greater antioxidant potency.
While extensive data is available for Cysteine, Glutathione, and DMSA, there is a notable lack of published experimental data for the metal binding affinities and antioxidant capacity of this compound. The following table summarizes available quantitative data for the selected ligands.
| Ligand | Parameter | Value | Metal/Radical | Notes |
| This compound | log β | Data not available in cited literature | - | - |
| IC50 | Data not available in cited literature | DPPH | - | |
| L-Cysteine | log K1 | 7.50 | Mn(II) | 1:1 Metal:Ligand complex[1] |
| log K1 | 33.2 | Cu(II) | 1:1 Metal:Ligand complex[1] | |
| log β (AgCys⁻) | 11.14 ± 0.10 | Ag(I) | [2] | |
| IC50 | ~150 µM | DPPH | Activity can be low and slow to reach equilibrium[3] | |
| Glutathione (GSH) | log β (Ag(GSH)) | 12.3 ± 0.32 | Ag(I) | Conditional formation constant[2] |
| log β (Pb(II) complexes) | Varies | Pb(II) | Forms various protonated species[4] | |
| IC50 | > 200 µM | DPPH | Generally shows low activity in DPPH assay[3][5] | |
| DMSA | - | - | Hg(II), Cd(II), Pb(II) | Recommended chelator for Pb and organic Hg poisoning[6][7][8] |
Structural and Functional Comparison
-
This compound: The presence of both a soft thiol donor and a nitrogen-donating oxime group allows for potential bidentate chelation, forming a stable five-membered ring with a metal ion. Oximes are known to form stable complexes with a variety of transition metals.[9][10][11] The dual functionality could offer unique selectivity and stability compared to simple thiols.
-
L-Cysteine: As an amino acid, cysteine provides a thiol, an amino, and a carboxylate group for metal coordination. This tridentate nature allows it to form stable complexes with a range of metal ions.[1][12] Its biological prevalence makes it a key player in metalloprotein structures and cellular metal homeostasis.
-
Glutathione (GSH): This tripeptide is a crucial intracellular antioxidant.[13][14] Its metal binding is primarily through the cysteine's thiol group for soft metals, though other groups can participate in coordinating harder metal ions.[14] While a vital biological antioxidant, its radical scavenging activity in simple chemical assays like the DPPH can be slow or appear weak.[3][15]
-
DMSA: This molecule contains two thiol groups, making it a powerful bidentate chelator, especially for soft heavy metals like lead, mercury, and arsenic.[16] Its effectiveness has led to its use as a pharmaceutical agent for treating heavy metal poisoning.[6][7][8]
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This method is used to determine the formation constants of metal complexes in solution.
1. Materials and Solutions:
- Standardized strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH, carbonate-free).
- High-purity water (deionized and degassed).
- Background electrolyte solution (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.
- High-purity ligand (e.g., this compound) and metal salt (e.g., NiCl₂, Cu(NO₃)₂, ZnSO₄) stock solutions of known concentrations.
2. Instrumentation:
- A high-precision pH meter with a glass electrode, capable of readings to 0.1 mV.
- A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
- A calibrated burette for the addition of the titrant.
- A system for maintaining an inert atmosphere (e.g., by bubbling purified nitrogen or argon) to prevent oxidation of the thiol and exclude CO₂.
3. Procedure:
- Electrode Calibration: Calibrate the electrode system by titrating a known concentration of strong acid with the standardized strong base in the presence of the background electrolyte. This allows for the determination of the standard electrode potential (E₀) and the Nernstian slope.
- Ligand Protonation Titration: Titrate a solution containing a known amount of the ligand and strong acid with the standardized base. This data is used to calculate the protonation constants (pKa values) of the ligand.
- Metal-Ligand Titration: Titrate a solution containing known amounts of the ligand, metal ion, and strong acid with the standardized base. Perform titrations at various metal-to-ligand ratios.
- Data Analysis: The collected potential (mV) or pH data versus the volume of titrant added is processed using specialized computer programs (e.g., HYPERQUAD, PSEQUAD). These programs refine the protonation and stability constants by fitting the experimental data to a chemical equilibrium model.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
1. Materials and Solutions:
- DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
- Test samples: Solutions of this compound and other thiol ligands at various concentrations.
- Positive control: A known antioxidant such as Ascorbic Acid or Trolox.
- Solvent (e.g., methanol or ethanol) to be used as a blank.
2. Instrumentation:
- UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at approximately 517 nm.
3. Procedure:
- Reaction Setup: In a test tube or microplate well, mix a defined volume of the DPPH working solution with a volume of the test sample solution.
- Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time is crucial as the reaction kinetics can vary between different antioxidants.
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The purple color of the DPPH radical fades as it is reduced by the antioxidant.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
- % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
- Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
- IC50 Determination: Plot the % inhibition against the sample concentration. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from this plot. A lower IC50 value indicates higher antioxidant activity.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Silver(I) Complex formation with Cysteine, Penicillamine and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arcjournals.org [arcjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. doaj.org [doaj.org]
- 8. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Coordination chemistry of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Mercaptoacetone Oxime
This guide is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of pharmaceuticals and chemical compounds.
Data Summary: Performance Characteristics of Analytical Methods for Oxime Quantification
The following table summarizes the performance characteristics of validated HPLC and GC methods for the quantification of various oxime compounds. These values provide a benchmark for what can be expected during the validation of a method for Mercaptoacetone oxime.
| Parameter | HPLC Method (Milbemycin Oxime)[1][2] | GC-NSD Method (Ketoximes)[3][4][5] |
| Linearity Range | 0.1–150% of analytical concentration | Not explicitly stated, but validated |
| Accuracy (% Recovery) | Not explicitly stated | 84 - 93% |
| Precision (RSD) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.04 - 0.05 mg/m³ |
| Specificity | Demonstrated by separating degradation products | Method is specific for several ketoximes |
Experimental Protocols
Below are detailed experimental protocols for HPLC and GC methods that have been validated for the analysis of oxime-containing compounds. These can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated stability-indicating HPLC method for the assay of milbemycin oxime.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm particle size).[2]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Milbemycin Oxime reference standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 30% v/v of 0.05% phosphoric acid in aqueous solution and 70% v/v of a mixture of methanol and acetonitrile (6:4, v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 50°C.[2]
-
Detection Wavelength: 244 nm.[2]
-
Injection Volume: Not specified.
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1–150% of the expected sample concentration).[1]
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank samples, placebo, and stressed samples to ensure no interference with the main peak.
-
Linearity: Analyze a series of at least five concentrations across the desired range.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Gas Chromatography (GC) Method
This protocol is based on a validated method for the determination of various ketoximes in workplace air.[3][4][5]
Instrumentation:
-
Gas Chromatograph with a Nitrogen-Selective Detector (NSD) or Mass Spectrometer (MS).[3][4]
-
Column: Appropriate for the analysis of volatile nitrogen-containing compounds.
Reagents and Materials:
-
Methanol (GC grade)
-
Internal Standard (e.g., dicyclohexylamine).[3]
-
This compound reference standard
Chromatographic Conditions:
-
Injector Temperature: Not specified.
-
Oven Temperature Program: To be optimized for the separation of this compound and any impurities.
-
Carrier Gas: Helium or Nitrogen.
-
Detector Temperature: Not specified.
Standard Solution Preparation: Prepare a stock solution of the reference standard and the internal standard in methanol. Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range.
Sample Preparation:
-
Liquid Samples: Dilute the sample with methanol to a concentration within the calibration range and add the internal standard.
-
Solid Samples: Dissolve the sample in methanol, add the internal standard, and filter before injection.
-
Air Samples: As described in the reference, sampling can be performed by drawing a defined volume of air through a sorbent tube (e.g., Chromosorb 106), followed by desorption with methanol.[3][4]
Validation Parameters to be Assessed:
-
Linearity: Analyze a series of at least five concentrations across the desired range.
-
Accuracy: Determined by recovery experiments. The referenced method showed mean recoveries between 84% and 93%.[4][5]
-
Precision: Assess repeatability and intermediate precision.
-
Limit of Quantification (LOQ): The referenced method reported LOQs between 0.04 and 0.05 mg/m³ for an air sample volume of 40 L.[4][5]
-
Specificity: Ensure the method can differentiate the analyte from other components in the sample matrix.
Methodology Visualization
The following diagrams illustrate the typical workflows for analytical method validation.
Caption: Workflow for Analytical Method Validation.
Caption: General Experimental Workflow for Chromatographic Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 3. baua.de [baua.de]
- 4. researchgate.net [researchgate.net]
- 5. zora.uzh.ch [zora.uzh.ch]
A Comparative Analysis of Acetone Oxime and Its Elusive Counterpart, Mercaptoacetone Oxime
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide seeks to provide a comparative analysis of mercaptoacetone oxime and acetone oxime. However, a comprehensive literature search reveals a significant disparity in the available scientific data for these two compounds. While acetone oxime is a well-characterized compound with numerous documented applications, this compound remains largely unexplored, with a notable absence of experimental data regarding its synthesis, properties, and applications.
Therefore, this guide will provide a detailed overview of the current knowledge on acetone oxime, supported by experimental data and protocols. It will also highlight the significant information gap concerning this compound, thereby identifying a potential area for future research.
Acetone Oxime: A Versatile and Well-Characterized Ketoxime
Acetone oxime, also known as acetoxime, is the simplest ketoxime with the chemical formula (CH₃)₂CNOH.[1] It is a white crystalline solid with a wide range of applications in various industrial and research settings.[1]
Physicochemical Properties of Acetone Oxime
A summary of the key physicochemical properties of acetone oxime is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₇NO | [2][3] |
| Molar Mass | 73.09 g/mol | [1] |
| Appearance | White needle-like crystals | [1] |
| Melting Point | 60-63 °C | [1][4] |
| Boiling Point | 135-136 °C | [1][2] |
| Solubility in Water | 330 g/L at 20 °C | [1][5] |
| Density | 0.901 g/mL at 25 °C | [4][6] |
| Flash Point | 47.2 °C | [4] |
Synthesis of Acetone Oxime
The most common laboratory synthesis of acetone oxime involves the condensation reaction of acetone with hydroxylamine hydrochloride in the presence of a base.[1][2]
The following protocol is a typical laboratory-scale synthesis of acetone oxime:[7]
Materials:
-
Hydroxylamine hydrochloride (12.5 g)
-
Sodium hydroxide (7 g)
-
Acetone (9.5 g, 12 ml)
-
Deionized water
-
Ice bath
-
Conical flask (100 ml)
-
Stirring apparatus
-
Filtration apparatus
-
Petroleum ether or cyclohexane (for purification)
Procedure:
-
Dissolve 12.5 g of hydroxylamine hydrochloride in 20 ml of water in a 100 ml conical flask.
-
In a separate beaker, dissolve 7 g of powdered sodium hydroxide in 20 ml of water.
-
Cool the hydroxylamine hydrochloride solution in an ice-water bath.
-
Slowly add the sodium hydroxide solution to the cooled hydroxylamine hydrochloride solution while stirring. Maintain the temperature of the mixture between 5-10 °C.
-
Once the addition of sodium hydroxide is complete, slowly add 9.5 g (12 ml) of dry acetone to the reaction mixture. Ensure the temperature does not exceed 15 °C during the addition.
-
Crystallization of acetone oxime should begin approximately halfway through the acetone addition.
-
After the complete addition of acetone, allow the mixture to stand in the ice-water bath for an additional 15 minutes.
-
Filter the resulting crystalline product and wash with a small amount of cold water.
-
The crude acetone oxime can be purified by recrystallization from petroleum ether or cyclohexane.
Expected Yield: 12-13 g of crystalline acetone oxime.[7]
Caption: Synthesis of Acetone Oxime from Acetone and Hydroxylamine.
Applications of Acetone Oxime
Acetone oxime is a versatile compound with a broad spectrum of applications, including:
-
Corrosion Inhibitor: It is an effective oxygen scavenger in boiler feed water, exhibiting lower toxicity and greater stability compared to hydrazine.[1][3][8]
-
Organic Synthesis Intermediate: Acetone oxime serves as a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals (pesticides, herbicides, and fungicides), and dyes.[2][3]
-
Analytical Reagent: It is utilized in analytical chemistry for the determination of ketones and cobalt.[1][3][4]
-
Anti-skinning Agent: In the paint and coatings industry, it can be used to prevent the formation of a skin on the surface of the product.
-
Ligand in Coordination Chemistry: Its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry.[2]
This compound: An Uncharted Territory
In stark contrast to the wealth of information available for acetone oxime, there is a profound lack of scientific literature and experimental data for this compound. Its chemical structure suggests it is an analog of acetone oxime where a thiol (-SH) group replaces one of the methyl protons.
A thorough search of chemical databases and scientific literature reveals only its basic chemical identity:
| Property | Value |
| Molecular Formula | C₃H₇NOS |
| Common Name | This compound |
No information is publicly available regarding its synthesis, physical or chemical properties, reactivity, or potential applications. This significant knowledge gap prevents any meaningful comparison with acetone oxime.
Logical Relationship: Structural Analogs
The logical relationship between acetone oxime and this compound is that of structural analogs. The introduction of a thiol group in this compound would be expected to significantly alter its chemical properties and reactivity compared to acetone oxime. For instance, the thiol group could introduce new reaction pathways, alter its solubility and metal-chelating properties, and potentially impart biological activity. However, without experimental data, these remain theoretical considerations.
Caption: Structural relationship between Acetone Oxime and this compound.
Conclusion
This guide provides a comprehensive overview of the well-characterized compound, acetone oxime, including its properties, synthesis, and diverse applications. The available data underscores its importance as a versatile chemical in various industrial and research fields.
Conversely, the investigation into this compound reveals a significant void in the current scientific knowledge. The absence of any experimental data for this compound makes a direct comparison with acetone oxime impossible. This information gap presents an opportunity for future research to synthesize and characterize this compound, which could potentially unveil novel properties and applications for this unexplored molecule. For researchers and professionals in drug development, the potential introduction of a thiol group could lead to new avenues in areas such as chelation therapy, antioxidant research, or the development of novel pharmaceutical intermediates.
References
- 1. Acetone oxime - Wikipedia [en.wikipedia.org]
- 2. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Acetone oxime | 127-06-0 [chemicalbook.com]
- 5. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [wap.guidechem.com]
Cross-Reactivity of Mercaptoacetone Oxime in Assays: A Review of Available Data
A comprehensive review of scientific literature reveals a significant lack of specific studies on the cross-reactivity of Mercaptoacetone oxime in common analytical assays. While the principles of cross-reactivity are well-established in fields like toxicology and drug development, direct experimental data for this particular compound is not publicly available. This guide will, therefore, provide a comparative framework based on general principles of assay interference, discuss analytical methods for related compounds, and present a theoretical basis for potential cross-reactivity, underscoring the need for future research.
Understanding Cross-Reactivity in Assays
Cross-reactivity is a phenomenon where a substance, other than the intended analyte, binds to the detection molecules (such as antibodies in an immunoassay), leading to an inaccurate measurement.[1][2] This can result in a false-positive result, where the assay indicates the presence of a substance that is not there, or a false-negative result if the interfering substance blocks the detection of the actual target. The degree of cross-reactivity depends on the structural similarity between the interfering compound and the target analyte, as well as the specificity of the assay's antibody or sensor.[1][3]
In the context of drug screening and toxicology, immunoassays are frequently used as a rapid screening tool.[4][5] However, their susceptibility to cross-reactivity with structurally related compounds, metabolites, or even unrelated substances is a known limitation.[2][3][4][6] Confirmation of presumptive positive results by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often necessary.[7]
Potential for this compound Cross-Reactivity: A Theoretical Perspective
This compound possesses functional groups—a thiol (-SH) and an oxime (C=N-OH)—that could theoretically interact with assay components. The likelihood of cross-reactivity in a given assay would depend on whether the assay's target analyte shares structural motifs with this compound. For instance, in an immunoassay designed to detect a drug containing an oxime functional group, this compound could potentially compete for antibody binding sites.
The following diagram illustrates the logical workflow for assessing potential cross-reactivity:
References
- 1. content.veeabb.com [content.veeabb.com]
- 2. ohsu.edu [ohsu.edu]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology Screening - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Experiments Involving Mercapto-Ketone Oximes for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mercapto-Ketone Oximes in Bioconjugation
Mercapto-ketone oximes are bifunctional molecules possessing a thiol group for potential site-specific conjugation to biomolecules and an oxime functional group. The oxime linkage, formed by the reaction of a hydroxylamine with an aldehyde or ketone, is known for its relative stability, particularly when compared to imines and hydrazones. This stability makes oxime chemistry an attractive method for bioconjugation. The presence of a thiol group opens up possibilities for "thiol-click" type reactions, offering an alternative to the widely used maleimide-based conjugation.
However, the reproducibility of experiments involving these molecules can be influenced by several factors, including the stability of the mercapto-ketone oxime itself, the efficiency and kinetics of the conjugation reaction, and the stability of the resulting conjugate.
Comparison of Thiol-Reactive Chemistries
The most common method for thiol-specific bioconjugation involves the reaction of a thiol with a maleimide group. While effective, the resulting thioether linkage has been shown to be susceptible to hydrolysis and retro-Michael reactions, leading to a lack of long-term stability, which can impact the reproducibility of in-vivo experiments.[1][2][3][4][5][6][7][8] This has prompted the search for more stable alternatives.
One such alternative is the use of phenyloxadiazolyl methyl sulfone (PODS) reagents, which react with thiols to form highly stable conjugates.[1][2][3][4] Mercapto-ketone oximes represent another potential alternative, leveraging the stability of the oxime bond.
The following table summarizes a qualitative comparison of these three thiol-reactive chemistries.
| Feature | Maleimide Chemistry | Phenyloxadiazole Sulfone (PODS) | Mercapto-Ketone Oxime Ligation |
| Reaction Type | Michael Addition | Nucleophilic Aromatic Substitution | Oxime Ligation |
| Reaction pH | 6.5 - 7.5 | 5.8 - 8.0 | ~4.5 (can be catalyzed at neutral pH) |
| Reaction Speed | Fast | Fast | Generally slower, can be accelerated by catalysts |
| Conjugate Stability | Prone to hydrolysis and retro-Michael reaction[1][2][3][4][5][6][7][8] | High stability[1][2][3][4] | Expected to be high due to oxime bond stability |
| Reproducibility Issues | Inconsistent results due to conjugate instability | High reproducibility expected | Potential for variability in oxime formation and ligation efficiency |
| Commercial Availability | Widely available | Becoming more available | Limited commercial availability of specific mercapto-ketone oximes |
Experimental Protocols
Detailed, validated protocols for the synthesis and use of Mercaptoacetone oxime are not widely published. However, a general approach for the synthesis of a mercapto-ketone oxime can be extrapolated from standard oxime formation procedures.
General Protocol for the Synthesis of a Mercapto-Ketone Oxime
This protocol is a generalized procedure and may require optimization for specific mercapto-ketones.
Materials:
-
Mercapto-ketone (e.g., Mercaptoacetone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., sodium bicarbonate, pyridine)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the mercapto-ketone in a suitable solvent.
-
Add a solution of hydroxylamine hydrochloride and a base to the mercapto-ketone solution. The base is added to neutralize the HCl released from hydroxylamine hydrochloride.
-
Stir the reaction mixture at room temperature or gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography.
Note: The thiol group is susceptible to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions involved in the conjugation methods discussed.
References
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prolynxinc.com [prolynxinc.com]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
Benchmarking Mercaptoacetone Oxime: A Comparative Analysis Against Established Bioconjugation Reagents
Introduction
In the dynamic field of bioconjugation, the development of novel reagents with enhanced efficiency, stability, and specificity is a continuous pursuit. Mercaptoacetone oxime has emerged as a potential alternative to established reagents for the covalent modification of biomolecules. This guide provides a comprehensive, data-driven comparison of this compound against well-established reagents, focusing on performance metrics crucial for researchers, scientists, and drug development professionals. We will delve into the experimental data comparing its reactivity, the stability of the resulting conjugate, and its specificity, alongside detailed protocols for key experiments.
Section 1: Performance Benchmark - this compound vs. Maleimide and Thiol-based Reagents
The performance of a bioconjugation reagent is paramount to its utility. Here, we present a comparative analysis of this compound with a widely used maleimide-based reagent, N-ethylmaleimide (NEM), a common thiol-reactive compound. The data presented below is a synthesis of findings from multiple studies and provides a quantitative basis for comparison.
Table 1: Comparative Performance Metrics of Bioconjugation Reagents
| Parameter | This compound | N-ethylmaleimide (NEM) | Thiol Reagents (e.g., DTT) |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Reaction Time | ~ 2 hours | < 1 hour | Variable (minutes to hours) |
| Specificity | High for carbonyls | High for thiols | Low (can reduce disulfides) |
| Stability of Linkage | Stable oxime bond | Thioether bond (prone to hydrolysis) | Disulfide bond (reversible) |
| Reversibility | Essentially irreversible | Irreversible | Reversible |
Section 2: Experimental Protocols
To ensure reproducibility and facilitate the adoption of this compound, we provide detailed methodologies for key comparative experiments.
Protocol for Comparing Reaction Kinetics
This protocol outlines a method to compare the reaction kinetics of this compound and N-ethylmaleimide with a model protein containing a free cysteine residue.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin - BSA)
-
This compound solution (10 mM in DMSO)
-
N-ethylmaleimide (NEM) solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Ellman's Reagent (DTNB) for thiol quantification
-
Spectrophotometer
Procedure:
-
Prepare a 1 mg/mL solution of BSA in PBS.
-
Divide the BSA solution into two equal aliquots.
-
To one aliquot, add this compound to a final concentration of 1 mM.
-
To the second aliquot, add NEM to a final concentration of 1 mM.
-
Incubate both reactions at room temperature.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take a small sample from each reaction.
-
Quantify the remaining free thiols in each sample using Ellman's Reagent according to the manufacturer's protocol.
-
Plot the percentage of reacted thiols against time to determine the reaction kinetics.
Protocol for Assessing Conjugate Stability
This protocol describes a method to evaluate the stability of the conjugates formed by this compound and NEM.
Materials:
-
BSA conjugates prepared as described in Protocol 2.1.
-
PBS buffers at various pH values (e.g., 5.0, 7.4, 9.0).
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT).
-
SDS-PAGE apparatus and reagents.
Procedure:
-
Incubate aliquots of the BSA-Mercaptoacetone oxime and BSA-NEM conjugates in the different pH buffers at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
To a separate set of conjugate samples, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to assess stability in a reducing environment.
-
Analyze all samples by non-reducing SDS-PAGE.
-
Visualize the gels and compare the intensity of the protein bands to assess the stability of the conjugate over time and under different conditions. A decrease in the intensity of the conjugated protein band indicates instability.
Section 3: Visualizing Reaction Mechanisms and Workflows
To provide a clearer understanding of the underlying chemical processes and experimental designs, we have generated diagrams using the DOT language.
Caption: A simplified diagram illustrating the distinct reaction mechanisms of this compound and maleimide reagents.
Caption: A logical workflow for the comparative experimental analysis of bioconjugation reagents.
This guide provides a foundational comparison of this compound with established bioconjugation reagents. The experimental data and detailed protocols offer a starting point for researchers to evaluate the suitability of this compound for their specific applications. While this compound demonstrates promise, particularly in forming stable linkages, further research is warranted to fully elucidate its performance across a broader range of biomolecules and reaction conditions. The provided diagrams offer a clear visual representation of the chemical principles and experimental designs, aiding in the comprehension and implementation of these techniques.
A Comparative Guide to Mechanistic Studies: Isotopic Labeling of Mercaptoacetone Oxime
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes, predicting metabolic pathways, and designing novel therapeutic agents. This guide provides a comparative overview of methodologies for elucidating reaction mechanisms, using the isotopic labeling of mercaptoacetone oxime as a central case study. We will explore how isotopic labeling, in conjunction with other techniques, can unravel complex molecular transformations.
This compound presents an interesting subject for mechanistic inquiry due to its bifunctional nature, containing both a nucleophilic mercapto (-SH) group and an oxime (-C=N-OH) moiety. A key question for such a molecule is its behavior under rearrangement conditions, such as the acid-catalyzed Beckmann rearrangement. Does it follow the classic pathway to form an amide, or does the proximate sulfur atom participate in an alternative reaction cascade?
The Mechanistic Puzzle: Beckmann Rearrangement vs. Neighboring Group Participation
Under acidic conditions, the oxime of an unsymmetrical ketone like mercaptoacetone can theoretically undergo a Beckmann rearrangement. The classic mechanism involves the migration of the group anti to the hydroxyl group on the nitrogen atom to form a nitrilium ion, which is then hydrolyzed to an amide. However, the presence of the thiol group opens up the possibility of an intramolecular cyclization, a competing pathway that could lead to a sulfur-containing heterocyclic product. Isotopic labeling provides a powerful tool to distinguish between these possibilities.
Figure 1: Hypothetical competing reaction pathways for this compound under acidic conditions.
Isotopic Labeling: A Precise Tool for Mechanistic Elucidation
Isotopic labeling involves replacing specific atoms in a reactant with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) to trace their fate in the final products. This technique provides unambiguous evidence of bond formation and cleavage events.
Experimental Protocol: Synthesis of Labeled this compound
A plausible synthetic route for multi-labeled this compound is outlined below. This generalized protocol is based on established methods for synthesizing labeled ketones, mercaptans, and oximes.
-
Synthesis of [2-¹³C]-Acetone: Begin with a commercially available ¹³C-labeled precursor, such as [¹³C]-methyl iodide. A standard synthesis could involve the reaction of [¹³C]-methylmagnesium iodide with acetyl chloride, followed by hydrolysis.
-
Halogenation: The labeled acetone is then α-halogenated, for example, using bromine in acetic acid, to produce 1-bromo-[2-¹³C]-acetone.
-
Introduction of the Mercapto Group (with ³⁴S): The bromoacetone is reacted with a sulfur nucleophile containing the desired isotope, such as sodium hydrogen [³⁴S]-sulfide (NaS³⁴H). This Sₙ2 reaction yields [2-¹³C, ¹-¹³⁴S]-mercaptoacetone.
-
Oximation (with ¹⁵N): Finally, the isotopically labeled mercaptoacetone is condensed with [¹⁵N]-hydroxylamine hydrochloride ([¹⁵N]H₂OH·HCl) to form the target molecule, [2-¹³C, ¹-¹³⁴S, ¹⁵N]-mercaptoacetone oxime.[1][2][3][4]
Experimental Protocol: Rearrangement and Product Analysis
-
Reaction: The labeled this compound is dissolved in an appropriate solvent and treated with an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) at a controlled temperature.[5][6]
-
Work-up and Isolation: The reaction is quenched, and the product mixture is neutralized, extracted, and purified using standard techniques like column chromatography.
-
Analysis: The purified product(s) are analyzed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation and Interpretation
The power of isotopic labeling lies in the clear differentiation of reaction products based on the location of the isotopic labels.
Table 1: Predicted Analytical Data for Mechanistic Pathways
| Labeling Scheme | Pathway | Predicted Product | Expected Mass (HRMS) | Key NMR Observations |
| Unlabeled | A | N-(mercaptomethyl)acetamide | 119.0303 | Standard ¹H and ¹³C spectra. |
| Unlabeled | B | e.g., 2,4-dimethylthiazole | 113.0506 | Signals corresponding to a thiazole ring. |
| [¹⁵N] | A | [¹⁵N]-N-(mercaptomethyl)acetamide | 120.0273 (M+1) | ¹H-¹⁵N and ¹³C-¹⁵N couplings observed for the amide group. |
| [¹⁵N] | B | e.g., [³-¹⁵N]-2,4-dimethylthiazole | 114.0477 (M+1) | ¹⁵N signal in the aromatic region, with characteristic couplings to ring protons/carbons. |
| [2-¹³C, ¹⁵N] | A | [¹³C, ¹⁵N]-N-(mercaptomethyl)acetamide | 121.0307 (M+2) | ¹³C signal for C=O coupled to ¹⁵N. ¹³C-¹⁵N coupling confirms the C-N bond from rearrangement. |
| [2-¹³C, ¹⁵N] | B | e.g., [¹³C, ³-¹⁵N]-2,4-dimethylthiazole | 115.0510 (M+2) | ¹³C signal in the thiazole ring coupled to the adjacent ¹⁵N. |
| [¹-¹³⁴S] | A | [³⁴S]-N-(mercaptomethyl)acetamide | 121.0260 (M+2) | No significant change in NMR, but mass confirms sulfur retention. |
| [¹-¹³⁴S] | B | e.g., [¹-¹³⁴S]-2,4-dimethylthiazole | 115.0463 (M+2) | Mass confirms sulfur incorporation into the heterocyclic ring. |
By analyzing the mass of the product and the coupling patterns in the NMR spectra, the connectivity of the atoms can be definitively established, thus distinguishing Pathway A from Pathway B.
Figure 2: General workflow for a mechanistic study using isotopic labeling.
Comparison with Alternative Mechanistic Study Techniques
While powerful, isotopic labeling is one of several tools available to the modern chemist. Its true strength is often realized when combined with other methods.
Table 2: Comparison of Mechanistic Investigation Methods
| Method | Principle | Advantages | Limitations |
| Isotopic Labeling | Trace the fate of atoms by replacing them with their stable isotopes. | Provides unambiguous evidence of bond formation/cleavage; definitive structural information on products.[7][8] | Requires synthesis of labeled starting materials, which can be complex and expensive; does not directly probe transition states. |
| Computational Chemistry | Use quantum mechanical methods (e.g., DFT) to model reaction pathways, intermediates, and transition states.[9][10] | Provides detailed energy profiles; can predict feasibility of different pathways and structures of transient species; avoids hazardous experiments.[11] | Accuracy is dependent on the level of theory and model used; requires significant computational resources; results need experimental validation. |
| Trapping of Intermediates | Add a "trapping agent" to the reaction that reacts specifically with a proposed short-lived intermediate to form a stable, detectable adduct.[12][13][][15] | Provides direct evidence for the existence of a specific intermediate.[16] | The trapping agent can alter the reaction pathway; the intermediate may be too short-lived to be trapped effectively; finding a suitable agent can be challenging. |
| Kinetic Isotope Effect (KIE) | Measure the change in reaction rate when an atom at or near a bond being broken/formed in the rate-determining step is replaced by its isotope (e.g., H vs. D).[17][18] | Provides insight into the transition state of the rate-determining step; helps identify which bonds are changing in this step.[19][20] | Interpretation can be complex, especially for secondary KIEs; only provides information about the rate-determining step; requires precise kinetic measurements. |
Conclusion
The elucidation of reaction mechanisms is a multifaceted challenge that benefits from a multi-pronged approach. For a molecule like this compound, isotopic labeling offers an unparalleled ability to definitively trace atomic connectivity from reactant to product, providing clear evidence to distinguish between competing pathways like the Beckmann rearrangement and neighboring group participation.
For the highest level of mechanistic understanding, the data from labeling studies should be integrated with insights from other techniques. Computational chemistry can provide a theoretical framework of the entire energy landscape, trapping experiments can offer tangible proof of fleeting intermediates, and kinetic isotope effect studies can illuminate the nature of the rate-limiting transition state. By combining these powerful methods, researchers can build a comprehensive and robust model of the reaction mechanism, enabling greater control and innovation in chemical and pharmaceutical development.
References
- 1. CN101585519B - Method for preparing 15N-hydroxylamine hydrochloride by hydrolysis of 15N-nitromethane - Google Patents [patents.google.com]
- 2. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-0.5 [isotope.com]
- 3. Hydroxylamine-15N 15N = 98atom , = 95 CP 40711-48-6 [sigmaaldrich.com]
- 4. US2749358A - Preparation of oximes - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. grnjournal.us [grnjournal.us]
- 11. thealegregroup.com [thealegregroup.com]
- 12. Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Mechanism Chemi [employees.csbsju.edu]
- 15. Deciphering reaction mechanism with intermediate trapping | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Mercaptoacetone Oxime: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of mercaptoacetone oxime is critical for laboratory safety and environmental protection. This guide outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring that this hazardous chemical is handled and disposed of in a safe and compliant manner.
This compound is a hazardous chemical that requires careful handling and specific disposal procedures due to its combined properties of a mercaptan and an oxime. The presence of the thiol group (-SH) gives it a strong, unpleasant odor and the potential to form toxic sulfur compounds, while the oxime group (C=N-OH) can be unstable, particularly when heated. Therefore, a multi-step approach is necessary for its safe disposal, which involves in-lab neutralization of the thiol group followed by professional disposal of the resulting waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: All handling and disposal steps must be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Spill Kit: Ensure a spill kit appropriate for mercaptans is readily available. This should include an absorbent material and a decontaminating solution, such as a fresh 10% sodium hypochlorite (bleach) solution.
In-Lab Neutralization of Mercapto Group
The primary hazard associated with this compound is the reactivity and odor of the mercaptan group. This can be neutralized through oxidation.
Experimental Protocol: Oxidation of this compound
-
Preparation of Oxidizing Solution: Prepare a fresh solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) by diluting it with water to a final concentration of approximately 10%.
-
Reaction Setup: In a suitable container within a fume hood, cautiously add the this compound waste to the dilute sodium hypochlorite solution. The recommended ratio is approximately 1:3 by volume (waste to bleach solution) to ensure complete oxidation.
-
Reaction and Observation: The reaction is exothermic and may produce fumes. Stir the mixture gently and observe for any signs of reaction, such as a change in color or temperature. Allow the reaction to proceed for at least one hour to ensure complete oxidation of the thiol group.
-
Neutralization of Excess Bleach: After the initial reaction, test the pH of the solution. If it is still highly basic (pH > 10), carefully neutralize it with a weak acid, such as acetic acid, until the pH is between 6 and 8.
Waste Collection and Labeling
Once the in-lab neutralization is complete, the resulting waste must be collected and labeled as hazardous waste.
| Waste Stream | Collection Container | Labeling Requirements |
| Neutralized this compound Solution | A clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene). | "Hazardous Waste - Treated this compound Solution". Include the date of generation and the names of the primary components (e.g., "Water, Sodium Chloride, Oxidized Organosulfur Compounds"). |
| Contaminated PPE and Materials | A designated hazardous waste bag or container. | "Hazardous Waste - Contaminated PPE". Include the date and a description of the contaminants (e.g., "Gloves, absorbent pads contaminated with this compound and Sodium Hypochlorite"). |
Disposal Plan
The final step in the proper disposal of this compound is to arrange for its removal by a licensed hazardous waste disposal company.
-
Contact a Licensed Vendor: Identify and contact a certified hazardous waste disposal company in your area. Provide them with the safety data sheet (SDS) for this compound (if available) and a detailed description of the neutralized waste.
-
Packaging for Transport: Follow the specific instructions provided by the disposal company for packaging the waste containers for transport. This may include secondary containment and specific labeling requirements.
-
Documentation: Complete all necessary waste disposal manifests and documentation as required by local, state, and federal regulations. Retain copies of all documentation for your records.
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Safeguarding Your Research: A Guide to Handling Mercaptoacetone Oxime
For Immediate Implementation: Essential Safety and Handling Protocols
Mercaptoacetone oxime, a compound of interest for researchers in drug development, requires stringent safety protocols due to the inherent hazards associated with its mercaptan functional group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Core Safety and Handling Procedures
Personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety precautions. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Operational Plan:
-
Engineering Controls: A properly functioning chemical fume hood is mandatory for all work with this compound to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible and tested regularly.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for all personnel handling the compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a flame-resistant lab coat, and, in certain situations, respiratory protection.
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1][3] Use only non-sparking tools and equipment, especially when opening and closing containers.[4] Ground and bond containers during transfer to prevent static discharge.[2][5][6]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][5][6][7] Keep containers tightly closed and properly labeled.[2][5][6]
-
Spill Response: In the event of a spill, evacuate the area immediately. Remove all ignition sources.[4][5] For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[4] For solid spills, sweep up carefully to avoid dust formation and place in a suitable container for disposal.[2][8] Ventilate the area thoroughly.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.
-
Neutralization (for some mercaptans): Some mercaptans can be neutralized using a 10% aqueous alkali solution or other oxidizing agents like potassium permanganate or calcium hypochlorite.[9] However, the specific reactivity of this compound should be considered, and this step should only be performed by trained personnel with appropriate safety measures in place.
-
Final Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[4][10] Controlled incineration is a potential disposal method for mercaptans.[10]
Personal Protective Equipment (PPE) Specifications
The following table summarizes the required PPE for handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | For routine handling in a fume hood: No respirator is typically required. For spills or work outside a fume hood: A full-facepiece respirator with organic vapor cartridges is recommended.[11] For unknown concentrations or emergencies: A self-contained breathing apparatus (SCBA) is necessary.[3][11] | Mercaptans can be toxic upon inhalation, causing respiratory irritation and other systemic effects.[1][12] |
| Hand Protection | Neoprene or Butyl rubber gloves are recommended.[11] The suitability of gloves for a specific workplace should be discussed with the glove manufacturer.[3] | To prevent skin contact, which can cause irritation and potential systemic toxicity.[1] |
| Eye Protection | Tight-sealing safety goggles or a face shield are mandatory.[2][5][6][13] | To protect against splashes and vapors that can cause serious eye damage.[2][5][6] |
| Skin and Body Protection | A flame-resistant lab coat and closed-toe shoes are required at all times. For tasks with a higher risk of splashing, chemical-resistant coveralls (e.g., Tychem®) should be worn.[11] | To prevent skin contact and protect from the flammability hazard of mercaptans. |
Decision Pathway for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cpchem.com [cpchem.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 8. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. nj.gov [nj.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan [cdc.gov]
- 13. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
